molecular formula C16H11F2NO B3031387 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 301822-68-4

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B3031387
CAS No.: 301822-68-4
M. Wt: 271.26 g/mol
InChI Key: DCGPWKQMOHZUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H11F2NO and its molecular weight is 271.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO/c17-13-5-11(6-14(18)7-13)8-19-9-12(10-20)15-3-1-2-4-16(15)19/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGPWKQMOHZUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381742
Record name 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301822-68-4
Record name 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide on Physicochemical Properties, Synthetic Workflows, and Pharmacophoric Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole scaffold remains a privileged structure, frequently deployed in the development of kinase inhibitors, antiviral agents, and antimicrobial probes. The compound 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde ( [2]) represents a highly functionalized, advanced building block. The strategic installation of a 3,5-difluorobenzyl group at the N1 position imparts critical lipophilicity and metabolic stability, while the C3-aldehyde provides a versatile electrophilic handle for downstream pharmacophore assembly.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven guide to its physicochemical profiling, synthetic methodologies, and downstream applications, ensuring that every protocol discussed operates as a self-validating system.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of this molecule is essential for predicting its behavior in both synthetic workflows and biological systems. The foundational data below is corroborated by [1].

Table 1: Core Physicochemical Data

PropertyValue
Chemical Name 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde
CAS Number 301822-68-4
Molecular Formula C16H11F2NO
Molecular Weight 271.26 g/mol
MDL Number MFCD01314204
Key Functional Groups Indole core, N-(3,5-difluorobenzyl) moiety, C3-aldehyde

Mechanistic Insight: The 3,5-difluoro substitution on the benzyl ring exerts a strong electron-withdrawing inductive effect (-I). From a drug metabolism perspective, this fluorination pattern significantly increases the metabolic stability of the benzylic position against cytochrome P450-mediated oxidation—a common liability in unfluorinated benzyl indoles. Synthetically, the electron-rich nature of the indole pi-system is slightly modulated by this N-substituent, but the C3-aldehyde remains highly electrophilic and primed for nucleophilic attack, much like its parent compound, [3].

Synthetic Methodologies & Mechanistic Causality

The synthesis of 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde is typically achieved via the N-alkylation of 1H-indole-3-carbaldehyde. While seemingly straightforward, controlling the regioselectivity (N- vs. O-alkylation) and preventing aldol-type side reactions requires strict adherence to mechanistic principles.

Protocol 1: Optimized N-Alkylation Workflow
  • Reagents: 1H-indole-3-carbaldehyde (1.0 eq), 3,5-difluorobenzyl bromide (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Step 1: Deprotonation. Suspend NaH in anhydrous DMF at 0 °C under an argon atmosphere. Slowly add 1H-indole-3-carbaldehyde in portions.

    • Causality: Maintaining the reaction at 0 °C is critical. It controls the exothermic deprotonation of the indole N-H and prevents the thermal decomposition of DMF (which can generate dimethylamine, a competing nucleophile).

    • Self-Validation: The reaction is visually self-validating. The initial opaque suspension transitions to a clear, yellow-tinted solution upon the quantitative formation of the indolyl sodium salt, confirming complete deprotonation before the electrophile is introduced.

  • Step 2: Alkylation. Add 3,5-difluorobenzyl bromide dropwise over 15 minutes. Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive benzylic bromide. The "soft" nature of the indolyl nitrogen anion, combined with the polar aprotic solvent (DMF), dictates preferential N-alkylation via an SN2 mechanism, effectively suppressing any O-alkylation at the C3-carbonyl.

  • Step 3: Quenching & Isolation. Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: NH4Cl provides a mildly acidic quench that safely neutralizes unreacted NaH without generating a highly basic aqueous layer (as NaOH would), which could otherwise trigger intermolecular aldol condensations of the C3-aldehyde.

Synthesis SM1 1H-Indole-3-carbaldehyde (Nucleophile) Base NaH / DMF 0°C to RT SM1->Base Deprotonation SM2 3,5-Difluorobenzyl Bromide (Electrophile) Prod 1-(3,5-Difluorobenzyl)- 1H-indole-3-carbaldehyde (Target) SM2->Prod Alkylating Agent Int Indolyl Sodium Salt (Reactive Intermediate) Base->Int N-H activation Int->Prod SN2 Attack

Synthetic workflow and mechanistic pathway for the N-alkylation of 1H-indole-3-carbaldehyde.

Downstream Pharmacophoric Utility & Applications

The true value of this compound lies in its capacity to serve as a divergent hub for library generation. The C3-aldehyde is readily subjected to reductive aminations, Knoevenagel condensations, and Schiff base formations.

Protocol 2: Reductive Amination for Library Generation
  • Reagents: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (1.0 eq), Primary/Secondary Amine (1.2 eq), Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.5 eq), 1,2-Dichloroethane (DCE), Acetic acid (catalytic).

  • Step 1: Imine/Iminium Formation. Combine the aldehyde and amine in DCE. Add 0.1 eq of glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: Mildly acidic conditions (pH ~4-5) protonate the carbonyl oxygen, increasing its electrophilicity and accelerating condensation without fully protonating the nucleophilic amine.

    • Self-Validation: This step is validated via LC-MS monitoring. The transient imine/iminium intermediate must be observed before the addition of the reductant, ensuring the condensation is complete and preventing the premature reduction of the starting aldehyde to an indole-3-methanol byproduct.

  • Step 2: Reduction. Add NaBH(OAc)3 in one portion. Stir for 12 hours.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent that selectively reduces the protonated iminium ion over the unreacted aldehyde.

Applications Core 1-(3,5-Difluorobenzyl)- 1H-indole-3-carbaldehyde Rx1 Reductive Amination (NaBH(OAc)3, Amines) Core->Rx1 Amine + Reductant Rx2 Knoevenagel Condensation (Active Methylene, Base) Core->Rx2 C-C Bond Formation Rx3 Schiff Base Formation (Primary Amines, Acid Cat.) Core->Rx3 Imine Condensation Drug1 Kinase Inhibitors (Targeting ATP Pocket) Rx1->Drug1 Pharmacophore Assembly Drug2 Antiviral Agents (Protease Inhibition) Rx2->Drug2 Pharmacophore Assembly Drug3 Antimicrobial Probes (Membrane Disruption) Rx3->Drug3 Pharmacophore Assembly

Divergent downstream applications of the C3-aldehyde for pharmacophore assembly.

Analytical Validation (Closing the Loop)

To ensure scientific integrity, the synthesized 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde must be rigorously verified. The following spectral markers serve as the definitive proof of structure:

  • 1H NMR (CDCl3, 400 MHz): The defining feature is the highly deshielded aldehyde proton, appearing as a sharp singlet at ~9.9–10.0 ppm. The benzylic CH2 protons, now shifted downfield due to the N-linkage and the electron-withdrawing difluorophenyl ring, appear as a distinct singlet at ~5.3–5.4 ppm. The indole C2-H is observed as a singlet at ~7.7–7.8 ppm.

  • 19F NMR (CDCl3, 376 MHz): The two chemically equivalent fluorine atoms on the benzyl ring will present a characteristic signal (often a multiplet due to F-H coupling) around -109.0 to -110.0 ppm.

  • LC-MS (ESI+): The mass spectrum will display a dominant [M+H]+ pseudo-molecular ion peak at m/z 272.1, perfectly aligning with the calculated exact mass of the protonated species.

References

Solubility profile of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the solvation dynamics, thermodynamic profiling, and handling protocols for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde.

Executive Summary

The compound 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a highly lipophilic, N-substituted indole derivative utilized in advanced synthetic chemistry and drug discovery. The addition of the 3,5-difluorobenzyl moiety to the N1 position of the indole core fundamentally alters its thermodynamic solubility profile compared to the parent molecule. This guide provides an authoritative, causality-driven framework for solvating this compound in aprotic (Dimethyl sulfoxide, DMSO) and protic (Methanol, MeOH) solvents, ensuring structural integrity and concentration accuracy for downstream biological or chemical assays.

Structural Causality and Physicochemical Profiling

To master the handling of any novel synthetic intermediate, one must first deconstruct its structure-property relationships (SPR).

The parent scaffold, indole-3-carboxaldehyde, possesses an N-H group that acts as a hydrogen bond donor, granting it baseline solubility in both DMSO (typically ~20 mg/mL) and methanol[1]. However, alkylating the N1 position with a 3,5-difluorobenzyl group introduces two critical physicochemical shifts:

  • Loss of the N-H Donor: The molecule transitions from a mixed hydrogen bond donor/acceptor to strictly a hydrogen bond acceptor (via the C3-aldehyde oxygen).

  • Increased Lipophilicity (LogP): The introduction of a bulky aromatic ring with two highly electronegative fluorine atoms dramatically increases the hydrophobic surface area and the crystal lattice energy.

Causality in Solvent Selection: Because the molecule can no longer donate hydrogen bonds, its solubility in protic solvents like methanol is entropically restricted. Conversely, in highly polar aprotic solvents like DMSO, the molecule thrives. The strong dipole of the S=O bond in DMSO perfectly aligns with the aldehyde dipole, while the hydrophobic methyl groups of DMSO readily solvate the difluorobenzyl ring via London dispersion forces. Halogenated indole derivatives routinely demonstrate enhanced DMSO solubility—often reaching up to 100 mg/mL when proper sonication is applied[2].

Table 1: Comparative Physicochemical & Solvation Profile
Property / ParameterParent: Indole-3-carboxaldehydeTarget: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde
H-Bond Donors 1 (N-H)0
H-Bond Acceptors 1 (C=O)3 (C=O, 2x F)
Primary Solvation Force H-Bonding & Dipole-DipoleDipole-Dipole & London Dispersion
Predicted DMSO Solubility ~20 mg/mL (Standard)>50 mg/mL (Highly Soluble)
Predicted MeOH Solubility SolubleModerately Low (Requires heating/dilution)
Moisture Sensitivity LowHigh (Water acts as a rapid anti-solvent)

Thermodynamic Solvent Interactions

Understanding the exact thermodynamic interactions dictates how we design our solvation protocols. The diagram below illustrates the divergent solvation pathways when introducing the compound to DMSO versus Methanol.

G N1 N1-Difluorobenzyl Group (Highly Lipophilic) DMSO DMSO (Aprotic) Strong Dipole & Dispersion N1->DMSO Favorable London Dispersion MeOH Methanol (Protic) H-Bonding & Hydrophobic Penalty N1->MeOH High Entropic Penalty C3 C3-Carbaldehyde Group (Polar H-Bond Acceptor) C3->DMSO Dipole-Dipole Alignment C3->MeOH Favorable H-Bonding HighSol High Solubility (Optimal Stock Solvent) DMSO->HighSol Thermodynamically Stable ModSol Moderate/Low Solubility (Working Dilution Only) MeOH->ModSol Concentration Limited

Thermodynamic interactions dictating solubility limits in DMSO versus Methanol.

Self-Validating Standard Operating Procedures (SOPs)

In drug development and analytical chemistry, a protocol is only as good as its built-in validation. Indole-3-carbaldehydes are typically synthesized via the Vilsmeier-Haack reaction[3], meaning trace impurities or high crystallinity can resist initial solvation. Furthermore, hygroscopic DMSO absorbs atmospheric moisture, which acts as a potent anti-solvent for lipophilic compounds, leading to silent precipitation[2].

To combat this, the following protocols utilize a Tyndall Effect Inspection . Visual clarity is deceptive; the human eye cannot easily distinguish between a true thermodynamic solution and a colloidal suspension of micro-crystals. By passing a focused laser beam through the vial, any undissolved micro-precipitates will scatter the light (Tyndall effect), immediately alerting the scientist that further energy (heat/sonication) is required.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Objective: Create a highly concentrated, thermodynamically stable master stock.

  • Equilibration: Allow the solid 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde to equilibrate to room temperature inside a desiccator. Opening cold vials introduces condensation, and water will permanently cripple the solubility limit.

  • Massing: Weigh the desired mass into a sterile, amber glass vial. Causality: The indole core is susceptible to photo-oxidation; amber glass prevents UV-induced degradation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, newly opened).

  • Energy Input: Vortex vigorously for 60 seconds. Transfer to a bath sonicator and sonicate at 25°C for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to break the strong

    
     stacking of the fluorinated aromatic rings in the crystal lattice.
    
  • Self-Validation (Tyndall Test): Shine a red or green laser pointer through the cross-section of the vial in a dimly lit room.

    • Pass: The beam passes through invisibly. The solution is true.

    • Fail: A visible "beam path" appears. Micro-precipitates remain. Apply gentle heating (37°C) and re-sonicate.

  • Storage: Purge the vial headspace with inert Argon or Nitrogen gas to prevent aldehyde oxidation. Aliquot into single-use tubes and store at -80°C for up to 6 months[2].

Protocol B: Preparation of Working Dilutions in Methanol

Objective: Create a lower-concentration working solution for assays without triggering precipitation.

  • Pre-warming: Pre-warm analytical grade Methanol to 30°C. Causality: Elevating the temperature of the protic solvent temporarily increases the thermodynamic saturation limit, accommodating the hydrophobic difluorobenzyl group.

  • Dropwise Spiking: Under continuous, rapid vortexing, add the DMSO master stock to the methanol dropwise . Causality: Bulk addition creates localized zones of supersaturation, causing immediate and irreversible nucleation (crashing out).

  • Concentration Capping: Do not exceed a final concentration of 1 mM in methanol. If higher concentrations are required, a co-solvent system (e.g., 10% DMSO / 90% MeOH) must be utilized.

Workflow Visualization

G A 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (Solid Powder) B Add Anhydrous DMSO (Primary Solvation) A->B C Vortex & Bath Sonication (5-10 mins at 25°C) B->C D Self-Validation: Tyndall Effect Inspection C->D E Micro-precipitates Detected? D->E F Gentle Heating (37°C) & Re-sonication E->F Yes (Colloidal Suspension) G LC-MS/UV-Vis Concentration QC E->G No (True Solution) F->D H Aliquot & Store at -80°C under Argon Gas G->H

Workflow for the preparation and self-validation of DMSO stock solutions.

References

Sources

Literature review of N-benzyl indole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Benzyl Indole-3-Carbaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-benzyl indole-3-carbaldehyde derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a carbaldehyde group at the C-3 position and a benzyl group at the N-1 position creates a versatile molecular framework, enabling the synthesis of a wide array of derivatives with potent and diverse biological activities.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and multifaceted therapeutic applications of these promising compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Core Synthesis Strategies: From Precursor to Derivative

The synthesis of N-benzyl indole-3-carbaldehyde derivatives is a well-established process, typically commencing with the functionalization of the indole ring. The causality behind the chosen synthetic pathways is rooted in achieving high yields and purity while allowing for versatile modifications.

N-Benzylation of the Indole Nucleus

The foundational step is the N-benzylation of indole-3-carbaldehyde. This reaction is crucial as the N-benzyl group often enhances the biological activity of the resulting derivatives compared to their unsubstituted counterparts.[6][7] The most common and efficient method involves an SN2 reaction using benzyl halide (typically benzyl bromide) in the presence of a weak base and a polar aprotic solvent.

Rationale for Reagent Selection:

  • Indole-3-carbaldehyde: The starting material, providing the core indole-aldehyde structure.

  • Benzyl Bromide: A reactive benzylating agent that readily participates in the nucleophilic substitution reaction.

  • Potassium Carbonate (K₂CO₃): A mild and inexpensive base, sufficient to deprotonate the indole nitrogen, making it nucleophilic, without causing unwanted side reactions.

  • Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism.

Experimental Protocol: Synthesis of 1-benzyl-1H-indole-3-carbaldehyde
  • Combine indole-3-carboxaldehyde (10 mmol), anhydrous potassium carbonate (K₂CO₃, 1.4 g), and dimethylformamide (DMF, 10 mL) in a round-bottom flask equipped with a reflux condenser.[8]

  • Add benzyl bromide (10.85 mmol) to the mixture with continuous stirring.[8]

  • Heat the mixture to reflux and maintain for approximately 6 hours.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.[8]

  • Pour the cooled mixture into cold water to precipitate the solid product.[8]

  • Filter the resulting solid, wash thoroughly with water to remove any residual DMF and salts, and dry to yield 1-benzyl-1H-indole-3-carbaldehyde.[8]

Derivatization of the 3-Carbaldehyde Group

The aldehyde functional group at the C-3 position is a versatile handle for creating a diverse library of derivatives, most notably through condensation reactions with nucleophiles like hydrazides or thiosemicarbazides.[6][9]

Workflow for Derivative Synthesis

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Condensation I3C Indole-3-carbaldehyde N_Benzyl 1-benzyl-1H-indole-3-carbaldehyde I3C->N_Benzyl Hydrazone N-Benzyl Indole-3-Carboxaldehyde Hydrazone Derivative N_Benzyl->Hydrazone Hydrazide Substituted Hydrazide

Caption: General synthetic workflow for N-benzyl indole-3-carbaldehyde hydrazone derivatives.

Biological Activities and Therapeutic Potential

N-benzyl indole-3-carbaldehyde derivatives have demonstrated a remarkable spectrum of biological activities. The strategic combination of the indole nucleus, the N-benzyl group, and various substituents on the carbaldehyde-derived moiety allows for the fine-tuning of their pharmacological profiles.

Anticancer Activity

These derivatives have emerged as potent anticancer agents, particularly against aggressive cancer types like triple-negative breast cancer (TNBC).[8][9]

Mechanism of Action: Many derivatives exert their cytotoxic effects by targeting critical signaling pathways involved in cancer cell proliferation and survival. One key target identified is the Epidermal Growth Factor Receptor (EGFR).[8] By binding to the EGFR kinase domain, these compounds can inhibit downstream signaling, leading to cell cycle arrest and apoptosis.

Workflow for Anticancer Evaluation

G Compound Synthesized Derivative MTT In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Compound->MTT Docking In Silico Molecular Docking (e.g., against EGFR) Compound->Docking IC50 Determine IC₅₀ Value MTT->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Docking->SAR

Caption: Standard workflow for the evaluation of novel anticancer agents.

Quantitative Data: In Vitro Cytotoxicity The anticancer potential is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.[10]

Compound TypeCancer Cell LineTargetIC₅₀ ValueReference
Hydrazone Derivative (5b)MDA-MB-231 (TNBC)EGFR17.2 ± 0.4 nM[8][9]
Hydrazone Derivative (5o)MDA-MB-231 (TNBC)EGFR19.6 ± 0.5 µM[9]
Hydrazone Derivative (5j)MDA-MB-231 (TNBC)EGFR22.6 ± 0.1 µM[9]

Note: A lower IC₅₀ value indicates higher anticancer activity.[1]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown significant promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant ESKAPE pathogens and MRSA.[11][12]

Structure-Activity Relationship (SAR): Studies have shown that the presence and position of halogen atoms (e.g., Cl, Br) or trifluoromethyl (CF₃) groups on the N-benzyl ring are critical for potent antibacterial efficacy.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC) The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Compound TypeBacterial StrainMIC Range (µg/mL)Reference
Aminoguanidinium DerivativesESKAPE strains & MRSA2–16[11]
Aminoguanidinium DerivativesClinical K. pneumoniae4–16[11]
Pyrimidine Derivative (11b)Candida albicans> Cycloheximide[13]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain N-benzyl indole-3-carbaldehyde derivatives, particularly N-acylhydrazones, have demonstrated significant anti-inflammatory properties.[14][15]

Mechanism of Action: NO/Cytokine Pathway The anti-inflammatory effects are often mediated through the nitric oxide (NO) pathway and the downregulation of pro-inflammatory cytokines.[14] These compounds can inhibit inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), leading to reduced NO production.[15] This, in turn, suppresses the release of key inflammatory mediators.

Signaling Pathway

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Stimulus Inflammatory Stimulus (e.g., Carrageenan) iNOS iNOS Activation Stimulus->iNOS sGC sGC Activation Stimulus->sGC Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17, IFN-γ) Stimulus->Cytokines Leukocyte Leukocyte Migration Cytokines->Leukocyte Compound Indole Derivative (JR19) Compound->iNOS Inhibits Compound->sGC Inhibits Compound->Cytokines Reduces

Caption: Anti-inflammatory mechanism of an indole derivative via the NO/cytokine pathway.[14][15]

Experimental evidence shows that these compounds can significantly decrease levels of TNF-α, IL-6, IL-17, and IFN-γ.[14] For instance, one N-acylhydrazone derivative (JR19) reduced leukocyte migration by up to 66% in an in vivo model.[15]

Spectroscopic Characterization

Unambiguous structure elucidation is paramount in drug development. N-benzyl indole-3-carbaldehyde derivatives are typically characterized using a suite of spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational frequencies confirm the presence of functional groups. For an N-benzyl-1H-indole-3-carboxamide derivative, characteristic peaks would include C=O (amide) stretch around 1660 cm⁻¹, aromatic C=C stretch near 1540 cm⁻¹, and sp³ C-H (methylene) stretch around 2900 cm⁻¹.[16][17]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the proton environment. Aromatic protons typically appear in the 7.25-7.75 δppm range. The N-H proton of the indole ring can be seen around 7.8 δppm, while the methylene (CH₂) protons of the benzyl group present a characteristic singlet peak.[2][16]

  • Carbon-13 (¹³C NMR) Spectroscopy: Shows the chemical shifts for all unique carbon atoms. The carbonyl carbon of an amide or aldehyde is highly deshielded, appearing around 162 δppm, while aromatic carbons resonate between 120-140 δppm.[2][16]

Conclusion and Future Directions

N-benzyl indole-3-carbaldehyde and its derivatives represent a highly versatile and pharmacologically significant scaffold in modern drug discovery. The ease of synthesis and the ability to systematically modify the structure at multiple positions provide a robust platform for developing potent and selective therapeutic agents. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores their vast potential.[8][11][14]

Future research should focus on expanding the chemical diversity of these derivatives, conducting comprehensive in vivo studies to validate the in vitro findings, and exploring novel mechanisms of action. Further investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles will be crucial for translating these promising molecules from the laboratory to clinical applications.[18]

References

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple neg
  • A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Deriv
  • Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Benchchem.
  • Literature review on 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. Benchchem.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC.
  • Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Taylor & Francis Group.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Undisclosed Source.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)
  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)
  • Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles.
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv
  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PMC.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc.

Sources

Stability of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde under physiological conditions

[1][2]

Executive Summary

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde exhibits a distinct stability dichotomy: it is chemically robust under neutral physiological buffers but metabolically labile in biological matrices (plasma, cytosol).[1][2]

  • Chemical Stability: High in neutral aqueous buffers (pH 7.4).[2] The 3,5-difluoro substitution on the benzyl ring significantly enhances resistance to oxidative dealkylation compared to non-fluorinated analogs.[1]

  • Metabolic Stability: Low to Moderate.[2] The C3-aldehyde moiety is a "soft spot," susceptible to rapid oxidation by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH) to the corresponding carboxylic acid.[1][2]

  • Reactivity: The aldehyde group acts as an electrophile, readily forming reversible Schiff bases with primary amines (e.g., Lysine residues in serum albumin), complicating free-drug quantification.[1][2]

Physicochemical Stability Analysis
2.1. Hydrolytic Stability (pH Effects)

The core indole scaffold and the N-benzyl linkage are hydrolytically stable across the physiological pH range (pH 1.2 – 8.0).[2]

  • Acidic Conditions (pH < 2.0): unlike unsubstituted indole-3-carbaldehyde, which can dimerize to form urorosein-like pigments (di-indolylmethines) in high acid, the N-benzyl substitution sterically and electronically hinders C2-polymerization.[1][2] However, prolonged exposure to simulated gastric fluid may induce slow degradation.

  • Neutral/Basic Conditions (pH 7.4): The molecule remains intact.[2] The C–N bond connecting the indole and the benzyl group is resistant to spontaneous hydrolysis.

2.2. Solubility & Aggregation
  • Lipophilicity: The 3,5-difluorobenzyl group increases lipophilicity (cLogP ~ 3.5–4.0).[1][2] In aqueous physiological buffers (PBS), the compound has poor solubility (< 10 µM) and may form colloidal aggregates, leading to false negatives in enzymatic assays.[2]

  • Recommendation: Use 0.1% DMSO or cyclodextrin carriers for stability assays to ensure monomeric dispersion.[2]

Biological & Metabolic Stability

This section details the primary degradation pathways in biological systems (Plasma, Liver Microsomes).

3.1. The Aldehyde Oxidation Pathway (Major)

The primary metabolic instability arises from the C3-formyl group.[2] In the presence of cytosolic enzymes (ALDH) or varying amounts of Aldehyde Oxidase (AO) in plasma:

  • Oxidation: The aldehyde is irreversibly oxidized to 1-(3,5-difluorobenzyl)-indole-3-carboxylic acid .[1][2] This is the dominant clearance pathway.

  • Reduction: To a lesser extent, Alcohol Dehydrogenases (ADH) may reduce the aldehyde to the alcohol metabolite.[2]

3.2. The Schiff Base "Sink" (Reversible)

In plasma, the aldehyde reacts with the

2
  • Mechanism:

    
    [1][2]
    
  • Impact: This binding is often covalent but reversible.[2] Standard protein precipitation (e.g., with acetonitrile) can reverse the equilibrium, liberating the free drug, but it complicates "free fraction" analysis in equilibrium dialysis.

3.3. Impact of 3,5-Difluoro Substitution

The fluorine atoms are critical stabilizers.[1][2]

  • Metabolic Blockade: Unsubstituted benzyl groups are prone to hydroxylation and subsequent N-dealkylation by Cytochrome P450s (e.g., CYP3A4).[1][2] The 3,5-difluoro pattern blocks the most reactive metabolic sites on the phenyl ring, forcing metabolism toward the aldehyde group rather than the scaffold core.

Degradation Pathway Visualization

The following diagram illustrates the competing pathways of degradation and metabolism under physiological conditions.

StabilityPathwayscluster_0Physiological Matrix (Plasma/Liver)Compound1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehydeSchiffBaseProtein-Schiff Base(Reversible Reservoir)Compound->SchiffBase + R-NH2 (Plasma Proteins) pH 7.4CarboxylicAcidIndole-3-Carboxylic Acid(Inactive Metabolite)Compound->CarboxylicAcid Oxidation (ALDH / AO) IrreversibleAlcoholIndole-3-Methanol(Minor Metabolite)Compound->Alcohol Reduction (ADH)

Caption: Figure 1. Metabolic and chemical fate of the target compound.[2][3][4] The oxidative pathway to carboxylic acid is the primary clearance mechanism.

Experimental Protocols for Stability Assessment

To accurately assess stability without artifacts, specific trapping and handling methods are required.

Protocol A: Plasma Stability with Derivatization

Standard LC-MS analysis may underestimate the aldehyde due to Schiff base formation or oxidation during processing.[1][2] Derivatization stabilizes the analyte.[2]

Materials:

  • Human/Rat Plasma (pH 7.4).[2]

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) or Methoxylamine.[1][2]

  • Internal Standard (IS): Deuterated analog or structurally similar indole.[2]

Step-by-Step Workflow:

  • Preparation: Spike compound (1 µM final) into pre-warmed plasma (37°C).

  • Incubation: Aliquot samples at T=0, 15, 30, 60, 120 min.

  • Quenching & Derivatization (Critical):

    • Transfer 50 µL aliquot into a tube containing 200 µL Acetonitrile (with IS) AND 10 mM DNPH (acidified).

    • Rationale: The acid hydrolyzes Schiff bases (releasing bound drug) and DNPH instantly traps the aldehyde as a stable hydrazone, preventing further oxidation.[2]

  • Processing: Vortex (5 min), Centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS monitoring the Hydrazone adduct.

Protocol B: Chemical Stability (Buffer)
  • Buffer Systems: Prepare PBS (pH 7.[2]4) and SGF (Simulated Gastric Fluid, pH 1.2).[2]

  • Incubation: Spike compound (10 µM) with 0.1% DMSO cosolvent. Incubate at 37°C.

  • Sampling: Analyze at 0, 1, 4, 24 hours.

  • Detection: Direct UV-HPLC (280 nm) or LC-MS.[1][2]

    • Note: If peak broadening occurs, check for oxidation to acid (M+16 mass shift).[2]

Analytical Workflow Diagram

AssayWorkflowcluster_processQuench & Trap StrategyStartStart: Plasma Incubation(37°C, pH 7.4)SampleAliquot Removal(T = 0, 15, ... 120 min)Start->SampleQuenchAdd ACN + DNPH (Acidified)Sample->QuenchReaction1. Hydrolysis of Schiff Bases2. Formation of HydrazoneQuench->ReactionCentrifugeCentrifugation(Remove Proteins)Quench->CentrifugeLCMSLC-MS/MS Analysis(Quantify Hydrazone Adduct)Centrifuge->LCMS

Caption: Figure 2. Optimized workflow for quantifying labile aldehydes in biological matrices using DNPH trapping.

References
  • Indole-3-carbaldehyde Metabolism : Stutz, R. E. (1958).[1][2][5] Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid.[1][5] Plant Physiology, 33(3), 207–212.[5] Link

  • Aldehyde Oxidase Activity : Pryde, D. C., et al. (2010).[2] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Schiff Base Formation : Zhang, X., et al. (2012).[2] Reversible Covalent Binding of Aldehyde-Containing Drugs to Plasma Proteins.[1] Drug Metabolism and Disposition, 40(10), 1867-1876.[1] Link

  • Fluorine in Medicinal Chemistry : Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[2]

Metabolic Stability of 3,5-Difluorobenzyl Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary

This technical guide analyzes the metabolic stability profile of 3,5-difluorobenzyl substituted indoles , a privileged structural motif in modern drug design. The indole scaffold is ubiquitous in therapeutics but suffers from inherent metabolic liabilities, including C2/C3 oxidation and N-dealkylation. The strategic incorporation of a 3,5-difluorobenzyl group acts as a metabolic blockade, modulating lipophilicity (


), preventing benzylic oxidation, and deactivating the aromatic ring against Cytochrome P450 (CYP)-mediated hydroxylation. This guide details the mechanistic basis of this stability, provides evidence from HIV-1 and IDO1 inhibitor campaigns, and outlines industry-standard protocols for validating metabolic stability in liver microsomes.
Mechanistic Rationale: The 3,5-Difluorobenzyl "Shield"

The metabolic stability of the 3,5-difluorobenzyl motif is not accidental; it is a result of precise electronic and steric engineering that addresses specific "soft spots" in the benzyl-indole architecture.

1.1 Electronic Deactivation of the Phenyl Ring

CYP450 enzymes typically oxidize aromatic rings via an electrophilic attack, often leading to an arene oxide intermediate or direct hydroxylation (sigma complex formation).

  • Inductive Effect (-I): Fluorine is highly electronegative. Placing fluorine atoms at the 3 and 5 positions creates a strong electron-withdrawing effect that decreases the electron density of the phenyl ring.

  • Deactivation: This electron deficiency raises the activation energy required for the initial electrophilic attack by the high-valent Iron-Oxo species (

    
    ) of the CYP heme center. Consequently, the rate of aromatic hydroxylation is significantly reduced compared to an unsubstituted benzyl group.
    
1.2 Blocking Benzylic Oxidation

The benzylic position (the carbon attaching the phenyl ring to the indole nitrogen or C3) is a classic metabolic soft spot, prone to hydrogen atom abstraction (HAT) leading to hydroxylation and subsequent dealkylation.

  • Electronic Shielding: The electron-withdrawing nature of the 3,5-difluoro substitution inductively destabilizes the formation of the benzylic radical intermediate, which is electron-deficient.

  • Conformational Restriction: In many binding pockets (e.g., HIV-1 Capsid), the 3,5-difluorobenzyl group adopts a specific conformation that may sterically hinder CYP access to the benzylic protons.

1.3 Prevention of Para-Hydroxylation

While the 4-position (para) remains unsubstituted in a 3,5-difluoro pattern, the flanking fluorine atoms creates a steric and electrostatic environment that disfavors binding in the catalytic orientation required for para-hydroxylation. The 3,5-substitution pattern is often superior to 4-fluoro substitution because it blocks two meta positions while electronically deactivating the rest of the ring more effectively.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of a generic benzyl-indole versus the stabilized 3,5-difluorobenzyl analog.

MetabolicPathways cluster_unstable Unsubstituted Benzyl-Indole (Labile) cluster_stable 3,5-Difluorobenzyl-Indole (Stable) NodeA Benzyl-Indole NodeB Benzylic Radical (Stabilized) NodeA->NodeB CYP-mediated HAT NodeD Phenolic Metabolite (Aromatic OH) NodeA->NodeD Arene Oxidation NodeC Benzylic Alcohol (Metabolite) NodeB->NodeC OH Rebound NodeE 3,5-diF-Benzyl-Indole NodeF CYP450 Heme (Fe=O) NodeE->NodeF Encounter Complex NodeG Intact Drug (Excreted/Active) NodeF->NodeG No Reaction (High Activation Energy)

Figure 1: Comparative metabolic fate showing the blockade of oxidation pathways by 3,5-difluorobenzyl substitution.

Case Studies in Drug Development
3.1 HIV-1 Capsid Inhibitors (Lenacapavir Context)

In the development of long-acting HIV-1 capsid inhibitors, metabolic stability was paramount to achieve the target dosing interval (every 6 months).

  • Challenge: Early lead compounds with unsubstituted benzyl groups showed rapid clearance due to benzylic oxidation and aromatic hydroxylation.

  • Solution: Introduction of the 3,5-difluorobenzyl group.[1][2][3]

  • Outcome: This motif, combined with other structural features, contributed to an exceptionally low clearance rate (

    
     in hepatocytes). The 3,5-diF group provided a dual benefit: it filled a hydrophobic pocket in the capsid protein interface (increasing potency via hydrophobic and multipolar interactions) while simultaneously blocking metabolic soft spots.
    
3.2 IDO1 Inhibitors

Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors often feature an indole core mimicking the substrate tryptophan.

  • SAR Insight: In a series of IDO1 inhibitors, replacing a standard benzyl group with a 3,5-difluorobenzyl moiety improved metabolic half-life (

    
    ) in human liver microsomes (HLM) by >2-fold.
    
  • Mechanism: The motif stacks between the glycine-rich loop of the enzyme and forms multipolar interactions with the pocket interior, while its electron-deficient nature resists the oxidative environment often associated with heme-containing enzymes.

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the 3,5-difluorobenzyl group, the following standardized protocol using Human Liver Microsomes (HLM) is recommended. This protocol ensures data integrity and reproducibility.

4.1 Materials
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL glucose-6-phosphate dehydrogenase.
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

4.2 Workflow Diagram

StabilityAssay cluster_sampling Time Course Sampling Step1 Preparation Pre-warm buffer (37°C) Thaw Microsomes Step2 Incubation Mix 1 µM Test Compound 0.5 mg/mL Microsomes Step1->Step2 Step3 Initiation Add NADPH Regenerating System Step2->Step3 Step4 Sampling Points 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 Quench Transfer to ACN + IS Step4->Step5 At each t Step6 Analysis Centrifuge & LC-MS/MS Step5->Step6 Step7 Data Calculation Ln(% Remaining) vs Time Step6->Step7

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.
4.3 Data Analysis & Interpretation

Calculate the slope (


) of the natural log of percent remaining compound versus time.

Equations:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Benchmarks for Stability (Human): | Stability Class |


 (

) |

(min) | Interpretation | | :--- | :--- | :--- | :--- | | High | < 10 | > 140 | Excellent candidate for QD/BID dosing. | | Moderate | 10 - 45 | 30 - 140 | Acceptable, may require optimization. | | Low | > 45 | < 30 | Likely high first-pass effect; requires structural modification (e.g., 3,5-diF substitution). |
References
  • Discovery of Lenacapavir (GS-6207): Link, J. O., et al. (2020). "Clinical Targeting of HIV Capsid Protein with a Long-Acting Small Molecule." Nature, 584(7822), 614-618.

  • Metabolic Stability of Fluorinated Molecules: Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.

  • IDO1 Inhibitor Design: Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, 62(17), 8091-8105.

  • Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Methodological & Application

Synthesis protocol for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde from indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the optimized synthesis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (Target Molecule) from indole-3-carboxaldehyde .

This specific scaffold is a critical intermediate in medicinal chemistry, frequently appearing in the development of Sirtuin (SIRT) inhibitors , antiviral agents , and anticancer therapeutics . The 3,5-difluorobenzyl moiety is strategically chosen in drug design to enhance metabolic stability (by blocking P450 oxidation sites) and improve lipophilicity/membrane permeability compared to non-fluorinated analogs.

Core Reaction Strategy

The synthesis relies on a regioselective N-alkylation (


)  of the indole ring. While indoles are ambident nucleophiles (reactive at N1 and C3), the presence of the electron-withdrawing formyl group at C3 significantly increases the acidity of the N-H proton (pKa ~12-13 vs. ~17 for unsubstituted indole), thereby favoring N-deprotonation and subsequent N-alkylation over C2-alkylation.

Critical Process Parameters (CPP)

To ensure reproducibility and high yields (>90%), the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Solvent System Anhydrous DMF (Dimethylformamide)Solubility & Polarity: Indole-3-carboxaldehyde has poor solubility in non-polar solvents.[1] DMF stabilizes the polar transition state of the

reaction. Water Content: Must be <0.05% to prevent quenching of NaH.
Base Selection Sodium Hydride (NaH, 60% disp.)[2]Thermodynamic Control: NaH provides irreversible deprotonation, driving the equilibrium completely to the indolyl anion. Carbonate bases (K₂CO₃) are safer but significantly slower for this substrate.
Temperature 0°C

RT
Exotherm Control: Deprotonation is exothermic and releases

. Initial cooling prevents runaway reactions and minimizes side-product formation.
Stoichiometry 1.1 - 1.2 eq. ElectrophileConversion: A slight excess of 3,5-difluorobenzyl bromide ensures complete consumption of the limiting reagent (indole), simplifying purification.

Experimental Protocol

Method A: High-Yield Synthesis (NaH/DMF)

Recommended for gram-scale synthesis where yield and purity are paramount.

Reagents Required[2][3][4][5][6][7][8]
  • Indole-3-carboxaldehyde: 1.45 g (10.0 mmol)

  • 3,5-Difluorobenzyl bromide: 2.28 g (11.0 mmol, 1.1 eq)

  • Sodium Hydride (60% in oil): 0.48 g (12.0 mmol, 1.2 eq)

  • Anhydrous DMF: 15 mL

  • EtOAc / Hexanes: For workup/purification

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[4]
    
  • Dissolution: Add Indole-3-carboxaldehyde (1.45 g) and Anhydrous DMF (10 mL). Stir until fully dissolved.

  • Deprotonation:

    • Cool the solution to 0°C (ice/water bath).

    • Carefully add NaH (0.48 g) portion-wise over 5 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur. The solution will turn from pale yellow to a deep orange/red (formation of the indolyl anion).
      
    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Dissolve 3,5-Difluorobenzyl bromide (2.28 g) in DMF (5 mL) in a separate vial.

    • Add this solution dropwise to the reaction mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup:

    • Quench the reaction by slowly adding Saturated

      
        (20 mL) at 0°C.
      
    • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Critical Step: Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2][6]
      
  • Purification:

    • The crude solid is often pure enough (>95%).

    • If necessary, recrystallize from Ethanol or purify via flash chromatography (SiO2, Gradient: 0

      
       30% EtOAc/Hexane).
      

Mechanism & Workflow Visualization

Reaction Mechanism ( )

The reaction proceeds via an irreversible deprotonation followed by a nucleophilic attack. The aldehyde group stabilizes the negative charge on the nitrogen, preventing C-alkylation.

Mechanism Start Indole-3-CHO Inter Indolyl Anion (Resonance Stabilized) Start->Inter Deprotonation (-H2) Base NaH (Base) Base->Inter TS Transition State (SN2 Attack) Inter->TS Elec 3,5-Difluorobenzyl Bromide Elec->TS Prod 1-(3,5-Difluorobenzyl)- 1H-indole-3-carbaldehyde TS->Prod -NaBr

Caption: Mechanistic pathway showing deprotonation and subsequent nucleophilic attack.

Experimental Workflow

This diagram illustrates the logical flow of the synthesis to ensure process control.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Dissolve Indole-3-CHO in Anhydrous DMF Step2 Cool to 0°C Add NaH (Portionwise) Step1->Step2 Step3 Stir 30 min (Anion Formation) Step2->Step3 Step4 Add Electrophile (3,5-Difluorobenzyl bromide) Step3->Step4 Step5 Warm to RT Stir 2-4 Hours Step4->Step5 Step6 Quench (Sat. NH4Cl) Extract (EtOAc) Step5->Step6 Check TLC Step7 Wash (H2O/Brine) Remove DMF Step6->Step7

Caption: Step-by-step experimental workflow for the N-alkylation protocol.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

MethodExpected SignalInterpretation
¹H NMR (DMSO-

)

9.9 - 10.1 ppm (s, 1H)
Aldehyde proton (CHO). Confirms the aldehyde is intact.

8.3 - 8.5 ppm (s, 1H)
C2-H proton. Often shifts slightly upfield upon N-alkylation compared to starting material.

5.5 - 5.6 ppm (s, 2H)
Benzylic

.
The definitive proof of alkylation. This singlet appears only in the product.

6.9 - 7.2 ppm (m, 3H)
Difluorophenyl protons. Characteristic pattern for 3,5-substitution.
LC-MS

Molecular ion peak corresponding to

.
Appearance Off-white / Tan SolidStarting material is often beige; product is typically lighter or crystalline.[9]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solvent/reagents.Use fresh anhydrous DMF. Ensure NaH is not degraded (should be grey, not white).
Starting Material Remains Incomplete deprotonation.Increase NaH to 1.5 eq. Ensure 30 min stir time before adding bromide.
New Spot at

Bis-alkylation (Rare).Unlikely with this substrate. Check if the aldehyde was reduced (check NMR for alcohol).
Emulsion during Workup DMF presence in aqueous layer.Add more water to the aqueous phase and use Brine for the final wash. Filter through Celite if solid particulates persist.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem.2021 , 17, 1939–1950. Link (General reference for N-alkylation conditions).

  • BenchChem Technical Support. "Selective N-Alkylation of Indoles: Protocols and Troubleshooting." BenchChem Application Notes. Link (Standard protocols for NaH/DMF usage).

  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[8][10] Synth.2024 , 101, 21-33. Link (Reference for Indole-3-CHO properties and handling).

  • PubChem Compound Summary. "1H-Indole-3-carbaldehyde." National Center for Biotechnology Information. Link (Physical properties and solubility data).

Sources

Application Note & Protocol: Reductive Amination of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry and drug development, offering one of the most reliable and versatile methods for the synthesis of secondary and tertiary amines.[1] This one-pot procedure, which combines the formation of an imine or iminium ion with its subsequent reduction, is highly valued for its efficiency and broad substrate scope.[2][3] The resulting amine moieties are prevalent in a vast array of pharmacologically active compounds.

This guide focuses on the reductive amination of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde, a substrate of significant interest. The indole-3-carboxaldehyde core is a key intermediate for numerous biologically active molecules and natural products.[4][5] The incorporation of the 3,5-difluorobenzyl group at the N1 position often enhances metabolic stability and modulates pharmacokinetic properties through the strategic introduction of fluorine. This protocol provides a robust and optimized procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that offers significant advantages over traditional methods.[2][6]

Mechanism and Rationale for Reagent Selection

The reductive amination process is a sequential reaction that occurs in a single pot. Understanding the underlying mechanism is critical for troubleshooting and optimization.

Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the indole-3-carbaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine) if a primary amine is used, or an iminium ion with a secondary amine. This dehydration step is typically the rate-limiting step and is often catalyzed by a weak acid.[6][7]

Step 2: Hydride-Mediated Reduction The formed imine or iminium ion is significantly more electrophilic than the starting aldehyde. A selective reducing agent is then used to deliver a hydride to the imine carbon, yielding the final amine product.

Why Sodium Triacetoxyborohydride (STAB)?

While several reducing agents can effect this transformation, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for this substrate for several key reasons:[2][6][8]

  • Unmatched Selectivity: STAB is a sterically hindered and less reactive borohydride.[6] Its rate of reduction for iminium ions is substantially faster than for aldehydes or ketones.[6][9] This chemoselectivity prevents the undesirable reduction of the starting aldehyde to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride (NaBH₄).[1][10]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh acidic or basic conditions, preserving sensitive functional groups on complex substrates.[2][8] The 1-(3,5-Difluorobenzyl)-1H-indole core is stable under these conditions.

  • Operational Simplicity: The mildness and selectivity of STAB allow for a "one-pot" procedure where the aldehyde, amine, and reducing agent are all combined in the same vessel, streamlining the experimental workflow.[10]

  • Safety Profile: STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas upon acidification during workup.[2][9]

The overall reaction mechanism is illustrated below:

Reductive Amination Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Aldehyde Indole-3-Carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R₁R₂NH Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) STAB NaBH(OAc)₃ (STAB) Product Final Amine Product Iminium->Product + Hydride (H⁻) STAB->Iminium

Caption: The two-step mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde with a generic amine on a 1.0 mmol scale.

Materials and Reagents:

  • 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (1.0 eq, 285.3 mg)

  • Selected primary or secondary amine (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Glacial Acetic Acid (optional, typically not required for aldehydes)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware

Workflow Diagram:

Caption: Step-by-step experimental workflow for reductive amination.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (1.0 eq, 285.3 mg).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) and stir until the aldehyde is fully dissolved. Add the desired amine (1.1 eq) via syringe.

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.[10] For less reactive amines, this pre-stirring time is beneficial.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg) to the stirring solution in portions over 5-10 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amine product.

Key Parameters and Data Summary

The success of the reductive amination is dependent on several key parameters. The following table provides a guideline for typical conditions and their rationale.

ParameterRecommended ValueRationale & Expert Insights
Stoichiometry (Aldehyde:Amine:STAB) 1 : 1.1-1.2 : 1.5A slight excess of the amine helps drive imine formation. An excess of STAB ensures complete reduction of the intermediate.
Solvent Anhydrous DCE or DCMChlorinated solvents are preferred as they are aprotic and effectively solubilize the reagents.[2][8] THF can also be used, but reactions may be slower.[2]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature. Heating is generally not required and may lead to side products.
Acid Catalyst Generally not requiredAcetic acid can catalyze imine formation but is often unnecessary for reactive aldehydes and may complicate workup.[2][11] It is more commonly used for ketones.[10]
Reaction Time 2-12 hoursHighly dependent on the nucleophilicity of the amine. Monitor by TLC or LC-MS for optimal results.

Safety and Handling

Proper safety precautions are mandatory when performing this protocol.

  • Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive reagent.[12] It reacts with water, especially under acidic conditions, to release hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere.[12][13] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14] Store in a tightly sealed container in a dry place.[12][14]

  • 1,2-Dichloroethane (DCE) / Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. All handling must be performed in a certified chemical fume hood. Avoid inhalation and skin contact.[15]

  • Quenching: The quenching step with NaHCO₃ should be performed slowly and carefully, as it neutralizes acetic acid byproducts from the STAB and can cause gas evolution (CO₂).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive (hydrolyzed) STAB.2. Low nucleophilicity of the amine.3. Insufficient reaction time.1. Use a fresh bottle of STAB or purchase from a reliable supplier.2. Add 1 equivalent of acetic acid to catalyze imine formation. Consider gentle heating (40 °C).3. Allow the reaction to run for a longer period (up to 24 hours).
Starting Aldehyde Remains 1. Insufficient STAB.2. Incomplete imine formation.1. Add an additional portion of STAB (0.3-0.5 eq) and continue stirring.2. Increase the pre-stirring time of the aldehyde and amine before adding STAB.
Formation of Alcohol Byproduct Contamination with a stronger reducing agent (e.g., NaBH₄).Ensure the correct borohydride reagent is used. STAB is highly selective and should not reduce the aldehyde.
Dialkylation of Primary Amine The secondary amine product reacts with another molecule of the aldehyde.Use a larger excess of the primary amine (2-3 eq) or add the aldehyde slowly to a solution of the amine and STAB. A stepwise procedure can also be used.[6][8]

References

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones. ACS Omega. [Link]

  • Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. RSC Publishing. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Boron reagents for reductive amination. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Green Chemistry. BORIS Portal. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

Sources

Schiff base formation using 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of Novel Schiff Bases from 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Indole-Based Schiff Bases

In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a cornerstone of synthetic versatility and pharmacological relevance.[1][2][3] The condensation reaction between a primary amine and a carbonyl compound, first reported by Hugo Schiff in 1864, provides a straightforward entry into a vast chemical space.[2][3] When the indole scaffold, a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, is incorporated into a Schiff base structure, the resulting compounds often exhibit a remarkable array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][7]

This guide focuses on the synthesis of novel Schiff bases using a specifically functionalized precursor: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde . The introduction of the 3,5-difluorobenzyl group at the N1 position of the indole ring is a strategic design choice. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the molecule, potentially leading to enhanced binding affinity with biological targets. This document provides a comprehensive, experience-driven protocol for the synthesis, purification, and characterization of Schiff bases derived from this advanced intermediate, designed to empower researchers in their drug discovery efforts.

The Mechanism: A Tale of Nucleophilic Addition and Dehydration

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[1][8] The process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group and facilitate the final dehydration step.[8][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfers to form a neutral, but unstable, intermediate called a carbinolamine or hemiaminal.[1][8]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then expels the water molecule, forming a resonance-stabilized iminium ion. A final deprotonation step yields the stable imine, or Schiff base, product.[8]

The entire process is reversible, and to drive the reaction to completion, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent where the product is insoluble and precipitates out.[1][10]

Schiff_Base_Mechanism Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH₂) Carbinolamine Carbinolamine (Hemiaminal) Intermediate Reactants->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Protonation of -OH Iminium_Ion Iminium Ion Intermediate Protonated_Carbinolamine->Iminium_Ion Elimination of H₂O Products Schiff Base (Imine) + Water (H₂O) Iminium_Ion->Products Deprotonation Catalyst2 - H⁺ (Regenerated) Catalyst1 + H⁺ (Catalyst) Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis A 1. Reactant Dosing (Aldehyde + Amine in Ethanol) B 2. Catalysis (Add Acetic Acid) A->B C 3. Reflux (2-4 hours) B->C D 4. Cooling & Precipitation C->D E 5. Filtration (Isolate Solid) D->E F 6. Washing (Cold Ethanol) E->F G 7. Drying (Vacuum Oven) F->G H Characterization (NMR, IR, MS) G->H

Sources

Application Notes & Protocols: Synthesis and Utility of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis of 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide range of therapeutics.[1] Specifically, indole-3-carbaldehyde and its N-substituted analogues serve as versatile precursors for complex bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This document outlines a robust, two-step synthetic strategy, beginning with the regioselective formylation of indole to yield indole-3-carbaldehyde, followed by a selective N-alkylation to afford the target compound. The causality behind critical experimental choices, validated protocols, troubleshooting guides, and characterization data are presented to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde is most efficiently achieved through a two-part sequence. The initial step involves the formylation of the indole core at the electron-rich C3 position, which is significantly more nucleophilic than the N1 position.[5] This pre-functionalization at C3 also serves to increase the acidity of the N-H proton, facilitating the subsequent N-alkylation step.[6]

The overall transformation is as follows:

Synthetic_Scheme Indole Indole Intermediate Indole-3-carbaldehyde Indole->Intermediate Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) Final_Product 1-(3,5-Difluorobenzyl)-1H- indole-3-carbaldehyde Intermediate->Final_Product Step 2: N-Alkylation (NaH, DMF) Alkyl_Halide 3,5-Difluorobenzyl bromide Alkyl_Halide->Final_Product

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction

Principle and Mechanism

The Vilsmeier-Haack reaction is the classic and most reliable method for the formylation of electron-rich heterocycles like indole.[7] The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9] This reagent is a weak electrophile, making it highly selective for the most nucleophilic position of the indole ring, which is C3.[10] The subsequent electrophilic aromatic substitution, followed by hydrolysis during aqueous workup, yields the desired aldehyde.[9]

Detailed Experimental Protocol

Vilsmeier_Workflow Workflow for Vilsmeier-Haack Formylation A Prepare Vilsmeier Reagent (POCl₃ in cooled DMF) B Add Indole Solution (Maintain T < 10 °C) A->B C Reaction Heating (e.g., 85-95 °C, 5-8 h) B->C D Quench on Ice & Neutralize (Saturated Na₂CO₃) C->D E Isolate Product (Filtration) D->E F Purify & Dry (Recrystallization from Ethanol) E->F

Caption: Experimental workflow for indole formylation.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Eq.
Indole 117.15 10.0 g 85.36 1.0
N,N-Dimethylformamide (DMF), anhydrous 73.09 50 mL - Solvent/Reagent
Phosphorus oxychloride (POCl₃) 153.33 8.6 mL (14.1 g) 91.9 1.08
Sodium Carbonate (Na₂CO₃), saturated soln. - As needed - -

| Ethanol (for recrystallization) | - | As needed | - | - |

Procedure:

  • Vilsmeier Reagent Formation: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 25 mL of anhydrous DMF. Cool the flask to 0-5 °C in an ice-salt bath.[11] With vigorous stirring, add phosphorus oxychloride (8.6 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a pinkish or yellow complex indicates the Vilsmeier reagent has formed.[11]

  • Formylation Reaction: In a separate flask, dissolve indole (10.0 g) in 25 mL of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent over 1 hour, maintaining the low temperature.[7]

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 85-95 °C and stir for 5-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a beaker filled with crushed ice (~200 g) with vigorous stirring.[7]

  • Neutralization and Precipitation: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium carbonate until the solution is alkaline (pH > 8). This step is exothermic and should be performed with caution. The product will precipitate as a solid.[12][13]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.[11] The crude product can be further purified by recrystallization from ethanol to yield indole-3-carbaldehyde as a tan or off-white solid.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield Moisture in reagents/glassware quenching the Vilsmeier reagent.Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled POCl₃.[8]
Decomposed DMF (fishy odor).Use a fresh, high-purity bottle of DMF.
Formation of Dark/Black Byproduct Overheating during reagent formation or reaction.Maintain strict temperature control, especially during the dropwise addition of POCl₃.[14]
Difficult Filtration Product is very fine or oily.Ensure complete precipitation by cooling the neutralized mixture in an ice bath for an extended period before filtration.
Expected Product Characterization
PropertyExpected ValueReference
Appearance Tan to off-white solid[15]
Yield 85-96%[7][13]
Melting Point 196–199 °C[11][13]
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 12.14 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30-8.09 (m, 2H, Ar-H), 7.56-7.20 (m, 3H, Ar-H)[13]
¹³C NMR (DMSO-d₆), δ (ppm) 185.3, 138.9, 137.4, 124.5, 123.8, 122.5, 121.2, 118.5, 112.8[16]

Part II: Synthesis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde via N-Alkylation

Principle and Mechanism

The N-alkylation of indole-3-carbaldehyde proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[17] The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO).[18] A strong base, such as sodium hydride (NaH), is required to deprotonate the nitrogen, forming a highly nucleophilic indolate anion.[6] This anion then attacks the electrophilic carbon of the 3,5-difluorobenzyl bromide, displacing the bromide leaving group to form the N-C bond.[17] The use of a strong base and a polar aprotic solvent like DMF is crucial to favor N-alkylation over competitive C3-alkylation.[6]

Detailed Experimental Protocol

Alkylation_Workflow Workflow for N-Alkylation A Setup Inert Atmosphere (N₂ or Ar) B Deprotonation with NaH in DMF at 0 °C A->B C Add Alkylating Agent (3,5-Difluorobenzyl bromide) B->C D Warm to RT & Stir (Monitor by TLC) C->D E Quench Reaction (Saturated NH₄Cl) D->E F Extract, Wash & Dry E->F G Purify Product (Column Chromatography) F->G

Caption: Experimental workflow for N-alkylation.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Eq.
Indole-3-carbaldehyde 145.16 5.0 g 34.4 1.0
Sodium Hydride (NaH), 60% in mineral oil 24.00 1.65 g 41.3 1.2
3,5-Difluorobenzyl bromide 207.02 7.82 g 37.8 1.1
N,N-Dimethylformamide (DMF), anhydrous 73.09 70 mL - Solvent
Saturated aq. NH₄Cl - As needed - -
Ethyl Acetate - As needed - -

| Brine | - | As needed | - | - |

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.65 g of 60% dispersion). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time. Add 40 mL of anhydrous DMF.

  • Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve indole-3-carbaldehyde (5.0 g) in 30 mL of anhydrous DMF and add it dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete, until gas evolution ceases.[6]

  • Alkylation: Add a solution of 3,5-difluorobenzyl bromide (7.82 g) in 10 mL of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[6]

  • Extraction: Dilute the mixture with water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient deprotonation (inactive NaH or weak base).Use fresh, high-quality NaH. Ensure complete deprotonation before adding the alkylating agent.[18]
Poor quality alkylating agent.Use freshly prepared or purified 3,5-difluorobenzyl bromide.
C3-Alkylation Side Product Incomplete deprotonation allows the neutral indole to react.Ensure sufficient base (1.1-1.5 eq.) and adequate time for deprotonation. The presence of the C3-aldehyde group strongly disfavors C3-alkylation, but it is a theoretical possibility.[6]
Low Yield Reaction quenched by moisture.Use rigorously anhydrous solvents and reagents and maintain a strict inert atmosphere.[18] Consider adding catalytic potassium iodide (KI) to facilitate the reaction, especially if using an alkyl chloride.[19]
Expected Product Characterization
PropertyExpected Value
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz), δ (ppm) ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.4-7.2 (m, 3H, Ar-H), ~6.8 (m, 1H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.4 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) ~185.0, ~163.0 (d, J≈250 Hz, C-F), ~140.0, ~137.0, ~129.0, ~124.0, ~123.0, ~122.0, ~112.0 (dd, C-F), ~110.0, ~104.0 (t, C-F), ~50.0
Note: NMR chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy. Actual values should be confirmed experimentally.[20][21]

Part III: Application in Pharmaceutical Intermediate Synthesis

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a valuable precursor because its aldehyde group can be readily transformed into a variety of other functionalities. This allows for the construction of more complex molecular architectures common in drug candidates.[22][23][24]

Example Protocol: Reductive Amination to Synthesize a Secondary Amine

This protocol demonstrates how the aldehyde can be converted into a secondary amine, a common functional group in pharmaceuticals.

Application_Workflow Example Application: Reductive Amination A Dissolve Aldehyde and Primary Amine (e.g., Benzylamine) in Solvent (e.g., MeOH) B Imine Formation (Stir at RT, add Acetic Acid catalyst) A->B C Reduction of Imine (Add NaBH₄ or NaBH₃CN at 0 °C) B->C D Quench & Workup C->D E Purify Final Amine Product D->E

Caption: Workflow for converting the aldehyde to a secondary amine.

Procedure Outline:

  • Imine Formation: Dissolve 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde (1.0 eq.) and a primary amine (e.g., benzylamine, 1.1 eq.) in a suitable solvent like methanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to form the corresponding imine.[25]

  • Reduction: Cool the mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise.

  • Completion and Work-up: Stir the reaction until the imine is fully reduced (monitored by TLC or LC-MS). Quench the reaction with water, extract the product with an organic solvent, and purify as needed.

This transformation opens the door to a vast library of potential drug candidates by varying the primary amine used in the reaction.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Thieme Connect. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for compounds. RSC.org. Retrieved from [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Yang, J.-D., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-Carboxaldehyde. PubChem. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Retrieved from [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]

  • SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. Retrieved from [Link]

  • Reddit. (2021). Need help identifying black byproduct in chemical reaction. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Retrieved from [Link]

  • Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

  • ResearchGate. (2025). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Residual 3,5-Difluorobenzyl Bromide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and managing unreacted 3,5-difluorobenzyl bromide in various reaction mixtures. The following sections offer a combination of frequently asked questions, in-depth troubleshooting protocols, and the scientific rationale behind each recommended technique.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a significant amount of unreacted 3,5-difluorobenzyl bromide co-eluting with my product. What is the first step I should take?

A: The initial approach depends on the scale of your reaction and the properties of your desired product. For small-scale reactions (<1g), removal of the volatile 3,5-difluorobenzyl bromide under high vacuum, possibly with gentle heating, can be effective. However, for larger-scale[1] reactions or non-volatile products, a chemical quench or a chromatographic approach is often necessary.

Q2: What are the most [1]common chemical quenching agents for benzyl bromides?

A: Nucleophilic amines, such as triethylamine or N,N-diisopropylethylamine (Hünig's base), are effective scavengers. They react with the benzy[1][2][3]l bromide to form a quaternary ammonium salt, which is typically water-soluble and can be removed during an aqueous workup. For reactions where an am[1][3]ine is not suitable, quenching with a reducing agent like sodium thiosulfate or sodium bisulfite can also be employed to react with any free bromine that may be present, although this is less direct for the benzyl bromide itself.

Q3: I'm concerned abou[4][5][6]t the lachrymatory properties of 3,5-difluorobenzyl bromide. How can I handle it safely?

A: Due to its nature as a strong lachrymator, all manipulations involving 3,5-difluorobenzyl bromide should be conducted in a well-ventilated fume hood. Always wear appropriate p[7][8]ersonal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use a simple aqueous wash to remove 3,5-difluorobenzyl bromide?

A: 3,5-Difluorobenzyl bromide is only slightly soluble in water, so a simple aqueous wash is generally ineffective for its complete removal. However, aqueous workups [7]are crucial after a chemical quench to remove the resulting water-soluble byproducts.

Q5: My product is sens[1][4][6]itive to basic conditions. Are there alternative removal strategies to using amine scavengers?

A: Yes, if your product is base-sensitive, you should avoid amine scavengers. In such cases, column chromatography is the most reliable method for separation. Alternatively, if your pr[1]oduct is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Troubleshooting[2][10] Guides & Protocols

This section provides detailed protocols for the most common challenges encountered when dealing with residual 3,5-difluorobenzyl bromide.

Issue: Co-elution of 3,5-Difluorobenzyl Bromide and Product in Column Chromatography

Underlying Principle: The polarity of 3,5-difluorobenzyl bromide is relatively low, often leading to co-elution with non-polar to moderately polar products. Optimizing the mobile phase and stationary phase is key to achieving separation.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Begin with a non-polar solvent system, such as a high percentage of hexanes or heptane in ethyl acetate.

    • Gradually increas[1]e the polarity of the eluent. 3,5-difluorobenzyl bromide should elute quickly in highly non-polar conditions.

    • Consider using di[9]chloromethane as a component of the mobile phase, as benzyl bromide derivatives often show good mobility in it.

  • Stationary Phase S[1]election:

    • Silica gel is the most common stationary phase for this type of separation.

    • If separation on [1]silica is challenging, consider using a different stationary phase, such as alumina, or reverse-phase chromatography if your product is sufficiently polar.

  • Visualization:

    • 3,5-Difluorobenzyl bromide is UV active, making it easily visible on TLC plates under a UV lamp.

Issue: Incom[11]plete Quenching with Amine Scavengers

Underlying Principle: The reaction between the benzyl bromide and the amine scavenger is a nucleophilic substitution. Incomplete reactions can be due to insufficient scavenger, steric hindrance, or low reactivity.

Troubleshooting Protocol:

  • Choice of Amine:

    • Triethylamine is a common and effective choice.

    • For sterically hi[1][2]ndered benzyl bromides or sensitive substrates, a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can be advantageous.

  • Reaction Condition[3]s:

    • Ensure a molar excess of the amine scavenger is used (typically 1.5-2 equivalents relative to the excess benzyl bromide).

    • Allow sufficient reaction time. The reaction can be monitored by TLC until the spot corresponding to 3,5-difluorobenzyl bromide disappears.

    • Gentle heating ma[2]y be required to drive the reaction to completion.

  • Workup:

    • [9]After the quenching reaction is complete, perform an aqueous workup. The resulting benzyltriethylammonium bromide salt is water-soluble and will partition into the aqueous layer.

    • Wash the organic [1]layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining amine scavenger.

Visualizatio[13]n of Workflows

The following diagrams illustrate the decision-making process and experimental workflows for removing unreacted 3,5-difluorobenzyl bromide.

Removal_Workflow cluster_options Purification Strategy cluster_chromatography Chromatography Workflow cluster_quenching Quenching Workflow start Reaction Mixture (Product + unreacted 3,5-difluorobenzyl bromide) product_properties Assess Product Properties (Stability, Polarity, Physical State) start->product_properties chromatography Column Chromatography product_properties->chromatography   Product is stable & soluble quenching Chemical Quenching product_properties->quenching Product is stable to chosen quencher crystallization Recrystallization product_properties->crystallization Product is a solid tlc TLC analysis with optimized solvent system add_scavenger Add amine scavenger (e.g., Triethylamine) end Pure Product crystallization->end column Perform column chromatography collect Collect and analyze fractions collect->end monitor_rxn Monitor by TLC workup Aqueous Workup extract Extract with organic solvent extract->end

Caption: Decision workflow for selecting a purification method.

Data Summaries

Table 1: Properties of 3,5-Difluorobenzyl Bromide

PropertyValueSource
Molecular Formula C₇H₅BrF₂
Molecular Weight [10][11]207.02 g/mol
Boiling Point 65 °C at 4.5 mmHg
Density 1.6 g/m[12]L at 25 °C
Refractive Index [12]n20/D 1.521
Solubility Slig[12]htly soluble in water

Table 2: Common Quen[7]ching Agents and Scavengers

ReagentTypeMechanismWorkup
Triethylamine Amine ScavengerNucleophilic substitution to form a water-soluble quaternary ammonium salt.Aqueous extraction, oft[1]en with a dilute acid wash to remove excess amine.
N,N-Diisopropylethy[13]lamine (Hünig's Base) Sterically Hindered Amine ScavengerSimilar to triethylamine, but less nucleophilic, which can be advantageous for sensitive substrates.Aqueous extraction.
[3] Sodium Thiosulfate Reducing AgentPrimarily quenches free bromine that may be present as an impurity or byproduct.Aqueous extraction.
[4][5] Sodium Bisulfite Reducing AgentSimilar to sodium thiosulfate, used to remove traces of bromine.Aqueous extraction.
[4][6] Polymer-bound Scavengers Solid-supported ReagentsVarious functionalized resins (e.g., amine- or thiol-based) can react with and sequester the benzyl bromide, which is then removed by filtration.Filtration of the resin[14][15].

Detailed Experimental Protocols

Protocol: Quenching with Triethylamine
  • Cool the Reaction Mixture: In a fume hood, cool the reaction mixture to 0 °C in an ice bath.

  • Add Triethylamine: Slowly add 1.5-2.0 equivalents of triethylamine (relative to the estimated excess of 3,5-difluorobenzyl bromide) to the stirred reaction mixture.

  • Monitor the Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the 3,5-difluorobenzyl bromide spot by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • Water

    • 1M HCl (to remove excess triethylamine)

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine (to aid in phase separation and remove residual water)

  • Dry and Concentrate[4][13]: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of 3,5-difluorobenzyl bromide.

Protocol: Pu[4]rification by Flash Column Chromatography
  • Prepare the Column: Pack a silica gel column with an appropriate diameter based on the scale of your reaction.

  • Determine the Eluent System: Using TLC, identify a solvent system that provides good separation between your product and 3,5-difluorobenzyl bromide. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0[1].2-0.3 for your product.

  • Load the Sample: Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the top of the column. Alternatively, dissolve the crude mixture in a minimal amount of the eluent and load it directly.

  • Elute the Column: Begin eluting with the chosen solvent system. Since 3,5-difluorobenzyl bromide is relatively non-polar, it will likely elute in the early fractions.

  • Collect and Analyze[9] Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Sciencemadness Discussion Board. (2014, January 23). Benzyl Bromide Synthesis. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
  • ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • YouTube. (2025, July 15). Lab Tested DMF Removal Techniques from the Reaction Mixture! Retrieved from [Link]

  • Reddit. (2011, November 9). Benzyl Chloride removal? Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Metoree. (2022, November 20). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry? Retrieved from [Link]

  • Rapp Polymere. (n.d.). Scavenger resins. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • Reddit. (2022, June 15). separating benzyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(5), 443-449.
  • Sciencemadness.org. (2014, May 11). Improved Synthesis of Benzyl Bromide by Free Radical Bromination. Retrieved from [Link]

  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Fluorinated Indole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges encountered when formylating fluorinated indoles.

The introduction of highly electronegative fluorine atoms into the indole core drastically alters its electron density, often complicating standard electrophilic aromatic substitution protocols like the Vilsmeier-Haack reaction. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure high-yield, high-purity syntheses.

Mechanistic Overview of Side Reactions

Before troubleshooting, it is critical to understand the competing pathways in the reaction mixture. While the Vilsmeier-Haack reaction is the gold standard for introducing a formyl group at the electron-rich C3 position, the inductive electron-withdrawing effect (-I) of fluorine can slow this pathway, allowing side reactions to dominate.

VH_Mechanism DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent 0°C, 30 min Intermediate Iminium Intermediate VReagent->Intermediate + Substrate FIndole Fluorinated Indole FIndole->Intermediate Product Fluorinated Indole-3-carboxaldehyde Intermediate->Product Aqueous NaOH Hydrolysis Side1 N-Formylation (Excess Reagent) Intermediate->Side1 High Temp / Excess POCl3 Side2 Bisindolylmethanes (Acidic Dimerization) Product->Side2 Unreacted Indole + H+

Reaction pathway of Vilsmeier-Haack formylation highlighting major side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant unreacted fluorinated indole alongside my product? Causality: The highly electronegative nature of fluorine exerts a strong inductive electron-withdrawing effect (-I) on the indole core. This reduces the electron density at the C3 position, making it significantly less nucleophilic toward the Vilsmeier reagent (chloroiminium ion) compared to an unsubstituted indole[1]. Solution: For heavily deactivated indoles (e.g., polyfluorinated variants), standard room-temperature protocols will fail. You must elevate the reaction temperature to 80–120 °C for 2–4 hours to provide the thermal energy required to overcome the increased activation barrier[2].

Q2: LC-MS indicates an N-formylated byproduct. How do I prevent this? Causality: N-formylation occurs when an excess of the Vilsmeier reagent attacks the indole nitrogen. While C3 is the thermodynamically favored site for electrophilic aromatic substitution due to enamine-like reactivity, high concentrations of POCl₃/DMF or prolonged heating can drive the kinetically accessible N-formylation[3]. Solution: Strictly control the stoichiometry of POCl₃ to 1.1 - 1.2 equivalents relative to the indole. Additionally, ensure the basic hydrolysis step is thorough; N-formyl groups can often be cleaved back to the free amine during an extended, strongly alkaline workup.

Q3: My reaction mixture turned dark red/purple, and I isolated a high-molecular-weight impurity. What is this? Causality: This is a bisindolylmethane derivative. Indoles can react with the newly formed indole-3-carboxaldehyde under acidic conditions. The electron-rich C3 position of an unreacted indole attacks the protonated aldehyde, leading to dimerization[4]. Solution: This thermodynamically favored process is exacerbated by slow or incomplete neutralization during workup. Quench the reaction by pouring it rapidly into vigorously stirred, ice-cold aqueous NaOH, ensuring the pH remains strictly basic (>8) to prevent acid-catalyzed dimerization.

Troubleshooting Start Low Yield of 3-Formyl Product CheckTLC Analyze via LC-MS / TLC Start->CheckTLC Unreacted High Unreacted Starting Material CheckTLC->Unreacted MultipleSpots Multiple Byproduct Peaks/Spots CheckTLC->MultipleSpots Action1 Increase Temp (80-120°C) or Reaction Time Unreacted->Action1 Action2 Identify Specific Impurity MultipleSpots->Action2 NForm N-Formylated Byproduct Action2->NForm Dimer Bisindolylmethane Dimer Action2->Dimer FixNForm Reduce POCl3 Excess & Extend Basic Hydrolysis NForm->FixNForm FixDimer Ensure Rapid Quenching in Ice-Cold NaOH (pH>8) Dimer->FixDimer

Troubleshooting logic tree for resolving low yields in fluorinated indole formylation.

Quantitative Reaction Parameters

To minimize side reactions, reaction parameters must be tailored to the specific fluorination pattern of your substrate. Use the table below to benchmark your experimental design.

Substrate TypePOCl₃ EquivalentsTemp (°C)Time (h)Typical Yield (%)Primary Side Reaction Risk
Monofluoroindoles (e.g., 5-fluoroindole)1.1 - 1.20 to 251 - 275 - 85%N-formylation
Polyfluoroindoles (e.g., 4,5,6,7-tetrafluoro)1.5 - 2.080 - 1003 - 550 - 65%Unreacted Starting Material
Alkyl-fluoroindoles (e.g., 6-fluoro-2-methyl)1.1 - 1.280 - 1202 - 465 - 85%Bisindolylmethane Dimerization
Self-Validating Experimental Protocol

This standardized protocol for the Vilsmeier-Haack formylation of fluorinated indoles incorporates built-in validation checkpoints to ensure the integrity of each step.

Step 1: Preparation of the Vilsmeier Reagent

  • Procedure: Add POCl₃ (1.2 equiv.) dropwise to anhydrous DMF (3.0 equiv.) at 0 °C under an inert argon atmosphere. Stir for 30 minutes.

  • Causality: The reaction between POCl₃ and DMF is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the highly reactive chloroiminium ion[3].

  • Validation Checkpoint: The solution must transition from colorless to a pale yellow, slightly viscous liquid, confirming the formation of the active electrophile.

Step 2: Substrate Addition

  • Procedure: Dissolve the fluorinated indole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Causality: Fluorinated indoles have altered solubility and reactivity. Dropwise addition prevents localized concentration spikes that drive kinetically favored N-formylation over the thermodynamically favored C3-formylation[1].

  • Validation Checkpoint: An immediate deepening of color (often orange or red) indicates the successful formation of the iminium intermediate.

Step 3: Formylation Reaction

  • Procedure: Gradually warm the reaction to room temperature. For highly deactivated polyfluorinated indoles, heat to 80–120 °C for 2–4 hours[2].

  • Causality: The strong inductive electron-withdrawing effect (-I) of fluorine reduces the nucleophilicity of the C3 position. Thermal energy is required to overcome the increased activation barrier for electrophilic aromatic substitution.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The reaction is complete only when the starting material spot is fully consumed.

Step 4: Quenching and Hydrolysis

  • Procedure: Pour the reaction mixture slowly into a vigorously stirred, ice-cold solution of 2M NaOH. Stir for 1–2 hours.

  • Causality: The iminium intermediate must be hydrolyzed to the final aldehyde. Maintaining a strictly basic environment is critical to prevent the acid-catalyzed nucleophilic attack of unreacted indole onto the newly formed aldehyde, which forms bisindolylmethane dimers[4].

  • Validation Checkpoint: Test the aqueous phase with pH paper to ensure it remains strongly basic (pH > 8) throughout the entire hydrolysis process.

Step 5: Isolation and Purification

  • Procedure: Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Removing residual DMF and inorganic salts prevents product degradation during storage.

  • Validation Checkpoint: LC-MS should confirm the target mass [M+H]⁺ with >95% purity before proceeding to downstream applications.

References
  • Title: Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review Source: PMC (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Scale-up of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure successful and safe scale-up.

Synthetic Overview

The most direct and common route for synthesizing 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde involves the N-alkylation of commercially available indole-3-carbaldehyde. This method is generally preferred for scale-up over the alternative (N-alkylation of indole followed by a Vilsmeier-Haack formylation) because it avoids the handling of highly reactive and thermally unstable Vilsmeier reagents in the final step, which presents significant safety hazards.[1][2]

The primary reaction is an SN2 substitution where the deprotonated nitrogen of indole-3-carbaldehyde acts as a nucleophile, displacing a halide from 3,5-difluorobenzyl halide.

Synthetic_Workflow A Indole-3-carbaldehyde D N-Alkylation Reaction A->D B 3,5-Difluorobenzyl Bromide B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) C->D E Work-up & Quenching D->E F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H 1-(3,5-Difluorobenzyl)-1H- indole-3-carbaldehyde G->H

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: N-Alkylation Challenges

This section addresses specific issues that may arise during the N-alkylation step in a question-and-answer format.

Question 1: My N-alkylation reaction shows little to no consumption of the starting indole-3-carbaldehyde. What are the possible reasons, and how can I improve the conversion?

Answer:

Low conversion is a common hurdle that typically points to issues with the deprotonation of the indole nitrogen or the reactivity of the electrophile. Here’s a systematic approach to troubleshooting:

  • Insufficient Basicity: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation.[3] If you are using a mild base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the indolate anion.

    • Action: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[4][5] These bases irreversibly deprotonate the indole, driving the reaction forward. Use 1.1-1.5 equivalents to ensure full deprotonation.

  • Poor Solvent Choice: The solvent plays a critical role in stabilizing the intermediate ions.

    • Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential.[4] They effectively solvate the cation (e.g., Na⁺) from the base, leaving a "naked" and highly nucleophilic indolate anion, which accelerates the SN2 reaction. Non-polar solvents will suppress the reaction.

    • Action: Ensure you are using anhydrous DMF or THF. Water content will quench the strong base and inhibit the reaction. DMF is often superior for these reactions as its higher polarity can better promote the formation of the required nucleophile.[4]

  • Low Reaction Temperature: While some reactions proceed at room temperature, stubborn alkylations may require thermal energy to overcome the activation barrier.

    • Action: Cautiously increase the reaction temperature. For systems with K₂CO₃/DMF, heating to 60-80 °C is common. Monitor the reaction by TLC or HPLC to avoid decomposition.

  • Poor Leaving Group on the Electrophile: The reactivity of the 3,5-difluorobenzyl halide is critical. The general trend for leaving group ability is I > Br > Cl.

    • Action: If you are using 3,5-difluorobenzyl chloride, consider switching to the bromide analogue. Alternatively, adding a catalytic amount of potassium iodide (KI) can perform an in-situ Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide.[3]

Troubleshooting_Low_Yield Start Low Conversion in N-Alkylation Reaction Base Is the base strong enough? (e.g., NaH, KH) Start->Base Solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF) Base->Solvent Yes Use stronger base\n(NaH, 1.2 eq.) Use stronger base (NaH, 1.2 eq.) Base->Use stronger base\n(NaH, 1.2 eq.) No Temp Is the temperature _optimized_? Solvent->Temp Yes Switch to anhydrous DMF Switch to anhydrous DMF Solvent->Switch to anhydrous DMF No LG Is the leaving group reactive? (Br > Cl) Temp->LG Yes Increase temperature\n(e.g., to 60-80 °C) Increase temperature (e.g., to 60-80 °C) Temp->Increase temperature\n(e.g., to 60-80 °C) No Success Improved Conversion LG->Success Yes Use benzyl bromide or\nadd catalytic KI Use benzyl bromide or add catalytic KI LG->Use benzyl bromide or\nadd catalytic KI No

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I am observing a significant side product, leading to a "messy" reaction and difficult purification. How can I improve selectivity?

Answer:

Side product formation in indole alkylations often stems from competing reaction sites or over-alkylation. While the C3-position of your starting material is already functionalized, other issues can arise.

  • C3-Alkylation of Trace Indole: If your indole-3-carbaldehyde starting material contains unreacted indole, you may see C3-alkylation of that impurity, which can complicate purification.

    • Action: Ensure the purity of your starting material before beginning the reaction.

  • Dialkylation: Under harsh conditions or with a large excess of the alkylating agent, dialkylation could theoretically occur, though it is less common for this specific substrate. More likely, impurities in the starting materials are reacting.

    • Action: Control the stoichiometry carefully. Use only a slight excess (1.05–1.2 equivalents) of the 3,5-difluorobenzyl halide.[3] Furthermore, add the alkylating agent slowly and dropwise to the solution of the deprotonated indole. This maintains a low instantaneous concentration of the electrophile, minimizing side reactions.

  • Degradation: Indoles can be sensitive to strongly basic or high-temperature conditions over extended periods.

    • Action: Monitor the reaction closely. Once the starting material is consumed (as per TLC/HPLC), proceed with the work-up promptly. Do not leave the reaction stirring unnecessarily for extended periods (e.g., overnight) without confirming it is required.

Question 3: My work-up is challenging, resulting in emulsions or low product recovery. What is the best practice for scale-up?

Answer:

A robust work-up procedure is critical for successful scale-up.

  • Quenching: If using a highly reactive base like NaH, the quenching step must be performed with extreme care.

    • SAFETY FIRST: Quench the reaction at 0 °C by adding the quenching agent very slowly. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice.[4] Adding water or acid directly can cause a violent evolution of hydrogen gas and a rapid exotherm.

  • Extraction: After quenching, the product needs to be extracted into an organic solvent.

    • Action: Ethyl acetate or dichloromethane are common choices. To break up emulsions, which can form due to residual DMF and salts, wash the combined organic layers with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, forcing the organic components out.

  • DMF Removal: DMF has a high boiling point and can be difficult to remove.

    • Action: After extraction, wash the organic layers multiple times with water to remove the bulk of the DMF. If significant amounts remain, it can be removed under high vacuum, but this is energy-intensive. A well-executed aqueous wash is often sufficient before concentrating the organic solvent.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor for this N-alkylation scale-up? A: The three most critical parameters are:

  • Temperature: Control during base addition, alkylating agent addition, and quenching is paramount for safety and selectivity.

  • Stoichiometry: Precise control over the equivalents of base and alkylating agent prevents side reactions and ensures complete conversion.

  • Water Content: The reaction must be run under anhydrous conditions to prevent deactivation of the base and ensure reproducibility.

Q: What analytical techniques are recommended for in-process control (IPC)? A: For IPC, Thin-Layer Chromatography (TLC) is a rapid and effective tool for qualitatively monitoring the disappearance of the starting material. For quantitative analysis and impurity profiling during process development, High-Performance Liquid Chromatography (HPLC) is the industry standard. For final product confirmation, ¹H and ¹³C NMR spectroscopy are essential for structural verification.[3]

Q: What specific safety precautions are necessary when using sodium hydride (NaH) and phosphorus oxychloride (POCl₃)? A:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable and can ignite.[4] It should only be handled as a dispersion in mineral oil, under an inert atmosphere (Nitrogen or Argon), and by trained personnel wearing appropriate PPE. All glassware must be thoroughly dried.

  • Phosphorus Oxychloride (POCl₃): Although not used in the primary route, POCl₃ is essential for the Vilsmeier-Haack reaction. It is highly corrosive and toxic and reacts violently with water.[6][7] It should be handled in a fume hood with appropriate PPE, including acid-resistant gloves and face protection.

Protocols and Data

Protocol 1: Scale-up Synthesis via N-Alkylation

This protocol is a representative procedure for a laboratory scale-up.

  • Preparation: To a flame-dried, jacketed reactor under a nitrogen atmosphere, add indole-3-carbaldehyde (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 volumes relative to the starting material). Begin stirring.

  • Deprotonation: Cool the solution to 0-5 °C using a circulating chiller. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve; ensure adequate ventilation to a safe exhaust.[5]

  • Stirring: Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the indolate anion.

  • Alkylation: Add a solution of 3,5-difluorobenzyl bromide (1.1 eq.) in a small amount of anhydrous DMF dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by HPLC or TLC. If the reaction is sluggish, gently heat to 40-50 °C.

  • Work-up: Once complete, cool the reaction mixture back to 0-5 °C. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer twice more with water and then once with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less so. A common choice is ethanol or isopropanol.[8]

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Tables

Table 1: Comparison of Common Base/Solvent Systems for N-Alkylation

BaseSolventTypical TemperatureProsCons
NaH DMF / THF0 °C to RTHigh reactivity, irreversible deprotonation, good yields.[5]Flammable, water-sensitive, requires inert atmosphere.
K₂CO₃ DMF / AcetoneRT to 80 °CLower cost, easier to handle than NaH.Reversible reaction, may require heat, longer reaction times.[9]
Cs₂CO₃ DMFRT to 60 °CHigh N-selectivity, often milder conditions.Higher cost.

Mechanistic Insights: The Vilsmeier-Haack Thermal Hazard

While not the recommended primary route for this specific target, understanding the hazards of the Vilsmeier-Haack (V-H) formylation is crucial for any chemist working with indoles. The reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[10]

Vilsmeier_Mechanism cluster_0 Reagent Formation (Exothermic!) cluster_1 Electrophilic Attack cluster_2 Hydrolysis cluster_3 Thermal Hazard DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR POCl3 POCl₃ POCl3->VR Iminium Iminium Intermediate VR->Iminium Attacks C3 Decomp Exothermic Decomposition VR->Decomp Indole N-Substituted Indole Indole->Iminium Product Final Aldehyde Iminium->Product H2O Aqueous Work-up (NaOH/H₂O) H2O->Product Runaway Thermal Runaway (Gas Generation) Decomp->Runaway

Caption: Vilsmeier-Haack mechanism and associated thermal hazards.

The formation of the Vilsmeier reagent is highly exothermic and the reagent itself is thermally unstable.[1][11] On a large scale, inadequate cooling during its formation can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure from decomposition.[2] Calorimetric studies are essential before scaling up any V-H reaction to understand the thermal profile and ensure appropriate engineering controls are in place. For these reasons, performing the N-alkylation on indole-3-carbaldehyde is the intrinsically safer process for this target molecule.

References

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. National Center for Biotechnology Information. Available at: [Link]

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. ACS Publications. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect. Available at: [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-5-yl)aminomethylene malonaldehyde and its utility in heterocyclic synthesis. Growing Science. Available at: [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Available at: [Link]

  • Method for producing indole-3-carbinol. Google Patents.
  • A biomimetic, one-step transformation of simple indolic compounds to Malassezia-related alkaloids with high AhR potency and efficacy. National Center for Biotechnology Information. Available at: [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]

  • Synthesis and Biological Activity of Furanylindazoles as Inhibitors of Hypoxia Inducible Factor (HIF)-1 Transcriptional. Rsc.org. Available at: [Link]

Sources

Technical Support Center: Handling Hygroscopic Indole-3-Carbaldehyde (I3A) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with indole-3-carbaldehyde (I3A) and its derivatives (e.g., 5-benzyloxy-1H-indole-3-carboxaldehyde, 6-nitro-1H-indole-3-carbaldehyde).

These compounds are highly valued building blocks in drug discovery and organic synthesis. However, their inherent hygroscopicity often leads to degraded reagents, inaccurate stoichiometry, and catastrophic failures in moisture-sensitive downstream workflows. This guide synthesizes field-proven methodologies, the causality behind these phenomena, and self-validating protocols to ensure absolute experimental integrity.

Diagnostic FAQs & Troubleshooting

Q1: My I3A derivative has changed from a free-flowing powder to a sticky, clumped mass. Why did this happen, and is the batch ruined? Causality: I3A derivatives are inherently hygroscopic and air-sensitive[1]. The molecular structure features a carboxaldehyde group (-CHO) and an indole nitrogen (-NH), both of which act as excellent hydrogen-bond acceptors and donors. When exposed to ambient humidity, water molecules intercalate into the crystal lattice. This disrupts the intermolecular forces of the pure compound, causing the powder to clump or, in severe cases, "oil out" (deliquescence). Derivatives with additional polar substituents, such as 5-(phenylmethoxy)-1H-indole-3-carboxaldehyde, are particularly sensitive to moisture[2]. Resolution: The batch is rarely ruined unless prolonged exposure has led to oxidative degradation. It can be recovered using Protocol A (Vacuum Drying) below.

Q2: I am seeing incomplete conversion in my Vilsmeier-Haack formylations and Grignard additions when using I3A derivatives. What is the root cause? Causality: Absorbed moisture acts as a highly reactive nucleophile. In a Vilsmeier-Haack reaction, the active electrophile (the Vilsmeier reagent, generated from POCl₃ and DMF) is extremely sensitive to water. Any moisture introduced by the hygroscopic I3A substrate will rapidly hydrolyze the Vilsmeier reagent into unreactive phosphoric and hydrochloric acids, quenching the reaction before it can proceed[3]. Self-Validating System: To confirm moisture is the root cause, run a micro-scale parallel reaction. Use a rigorously dried batch of the I3A derivative (verified by constant weight) in one flask, and your current "clumped" batch in another. Monitor the disappearance of the starting material via LC-MS. If the dried batch achieves >95% conversion while the clumped batch stalls, moisture quenching is definitively validated.

MechanisticFailure H2O Absorbed Moisture in I3A Lattice Hydrolysis Rapid Exothermic Hydrolysis H2O->Hydrolysis Electrophile Moisture-Sensitive Reagents (e.g., POCl3) Electrophile->Hydrolysis Quench Reagent Quenching (HCl + H3PO4) Hydrolysis->Quench Yield Failed Reaction (Low Yield/Impurities) Quench->Yield

Mechanistic pathway showing how absorbed moisture quenches sensitive reagents in I3A synthesis.

Quantitative Data Summary: Optimal Handling Parameters

To prevent moisture absorption, handling and storage conditions must be strictly controlled. Below is a summary of the validated physical parameters required for maintaining the integrity of I3A derivatives.

ParameterOptimal ConditionCausality / Scientific Rationale
Storage Temperature 2°C – 8°C (Refrigerator)Minimizes thermal degradation and slows the kinetic absorption of ambient moisture[4].
Storage Atmosphere Inert (Argon or Nitrogen)Displaces humid ambient air. Argon is preferred as it is heavier than air and blankets the solid[5].
Vacuum Drying Pressure 0.01 to 0.09 MPaLowers the boiling point of water, allowing rapid evaporation without requiring high heat[6].
Vacuum Drying Temp. 40°C – 50°CPrevents thermal degradation, oxidation, or sublimation of the reactive aldehyde group[6].
Weighing Environment Glove Box / Dry BagPrevents rapid moisture uptake during the high-surface-area exposure of the weighing process[5].

Experimental Protocols

Protocol A: Rigorous Vacuum Drying of Hygroscopic I3A Derivatives

When an I3A derivative has absorbed moisture, it must be dried under reduced pressure. Applying high heat in an ambient atmosphere will cause oxidation; therefore, a temperature-controlled vacuum oven is mandatory.

Step-by-Step Methodology:

  • Preparation: Pre-weigh a clean, oven-dried glass Petri dish or Schlenk flask. Record the tare weight.

  • Transfer: Transfer the clumped I3A derivative into the vessel. Use a spatula to gently break up large clumps and spread the material into a thin, even layer to maximize the surface area for water desorption.

  • Vacuum Application: Place the vessel in a vacuum drying oven. Engage the vacuum pump to achieve a pressure between 0.01 MPa and 0.09 MPa[6].

  • Thermal Ramping: Program the PID controller to ramp the temperature gently to 40°C–50°C. Do not exceed 50°C to avoid degrading the indole ring.

  • Drying Cycle: Allow the material to dry for 4 to 8 hours, depending on the mass and degree of clumping.

  • Self-Validating Step (Constant Weight Test): Break the vacuum with dry Argon or Nitrogen gas. Quickly seal the vessel, cool it to room temperature in a desiccator, and weigh it[7]. Return the sample to the vacuum oven for 1 additional hour and re-weigh. Validation: If the mass changes by <0.1 mg between weighings, the compound is definitively anhydrous.

Protocol B: Moisture-Free Weighing and Schlenk Reaction Setup

Even brief exposure to ambient laboratory humidity (especially >50% RH) will re-introduce water to the dried lattice. Inert atmosphere transfer is non-negotiable for quantitative accuracy.

Step-by-Step Methodology:

  • Glove Box Transfer: Transfer the sealed flask containing the anhydrous I3A derivative into a glove box purged with Argon or Nitrogen[5].

  • Rapid Weighing: Inside the glove box, weigh the required mass into a pre-tared, oven-dried Schlenk flask. If a glove box is unavailable, use the "weighing by difference" technique: weigh the sealed vial, quickly tap the estimated amount into your reaction flask, reseal, and re-weigh the vial to determine the exact mass transferred[7].

  • Sealing: Seal the Schlenk flask with a high-quality rubber septum and close the stopcock before removing it from the inert environment.

  • Manifold Purging: Connect the flask to a Schlenk line. Perform three vacuum/Argon backfill cycles to ensure the manifold connection tubing is completely purged of ambient air[5].

  • Self-Validating Step (Karl Fischer Blank): Before adding your highly sensitive reagents (e.g., Grignard reagents), inject your anhydrous solvent (e.g., dry THF) into the Schlenk flask to dissolve the I3A derivative. Extract a 0.5 mL aliquot via syringe and run a rapid Karl Fischer titration. Validation: A water content of <50 ppm validates that your handling technique was successful and the reaction is safe to proceed.

HandlingWorkflow State1 Degraded/Clumped I3A Derivative Vacuum Vacuum Oven Drying (40-50°C, <0.02 MPa) State1->Vacuum Remove H2O State2 Anhydrous Free-Flowing Powder Vacuum->State2 Constant Weight GloveBox Glove Box Transfer (Ar/N2 Atmosphere) State2->GloveBox Prevent Re-absorption Schlenk Schlenk Line Reaction (Moisture-Free Setup) GloveBox->Schlenk Anhydrous Synthesis

Workflow for recovery and moisture-free handling of hygroscopic I3A derivatives.

References

  • ChemBK. Indole-3-carboxaldehyde - Physico-chemical Properties. Available at: [Link]

  • Pharmaffiliates. CAS No : 487-89-8 | Product Name : Indole-3-carboxaldehyde. Available at:[Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? Available at:[Link]

  • Zhengzhou Keda Mechanical Instrument and Equipment Co., Ltd. Vacuum Drying Oven Operation Guide. Available at: [Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation and Peak Assignment for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Focus Compound: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Executive Summary & Application Context

In medicinal chemistry, the indole-3-carbaldehyde scaffold is a privileged structure, serving as a precursor for chalcones, Schiff bases, and diverse heterocyclic pharmacophores targeting kinases and viral proteases.

The introduction of a 3,5-difluorobenzyl moiety at the N1 position significantly alters the physicochemical profile compared to the unsubstituted or non-fluorinated benzyl analogs. The fluorine atoms increase metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, they also introduce complex spin-spin coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy that require expert interpretation to distinguish from impurities or regioisomers.

This guide provides a definitive structural assignment of 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde, contrasting it with its metabolic precursors and non-fluorinated analogs to validate synthetic success.

Experimental Protocol & Methodology

To ensure reproducibility, the following acquisition parameters and synthetic routes are established as the standard for this analysis.

A. Synthesis Workflow (Origin of the Sample)

The target compound is typically synthesized via N-alkylation of indole-3-carbaldehyde using 3,5-difluorobenzyl bromide under basic conditions. Understanding this route is critical for identifying potential impurities (e.g., unreacted starting material).

SynthesisWorkflow Start Indole-3-carbaldehyde (Starting Material) Reaction N-Alkylation (Reflux/Stir, 60°C) Start->Reaction Reagent 3,5-Difluorobenzyl bromide + K2CO3 / DMF Reagent->Reaction Workup Workup & Purification (EtOAc Ext / Silica Column) Reaction->Workup Product Target Product 1-(3,5-Difluorobenzyl)-1H- indole-3-carbaldehyde Workup->Product

Figure 1: Synthetic pathway for the generation of the target analyte, highlighting the origin of the N-benzyl linkage.[1][2]

B. NMR Acquisition Parameters
  • Instrument: 400 MHz or 600 MHz Bruker Avance / Jeol ECZ.

  • Solvent: DMSO-d6 (Preferred for solubility and separating aromatic peaks) or CDCl3. Note: Data below focuses on DMSO-d6 due to better resolution of the aldehyde proton.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or Residual Solvent Peak (DMSO: 2.50 ppm).

Comparative Analysis: The "Fingerprint" Differences

Distinguishing the target from its analogs relies on specific shift changes and splitting patterns.

Table 1: Chemical Shift Comparison (DMSO-d6)
FeatureIndole-3-carbaldehyde (Precursor)1-Benzyl-indole-3-carbaldehyde (Analog)1-(3,5-Difluorobenzyl)-... (Target)
Aldehyde (-CHO) ~9.90 ppm (s)~9.95 ppm (s)~9.98 ppm (s)
Indole NH ~12.20 ppm (br s)Absent Absent
Indole H-2 ~8.30 ppm (s)~8.60 ppm (s)~8.65 ppm (s)
Linker (-CH2-) Absent~5.45 ppm (s)~5.55 ppm (s)
Benzyl Ring Absent7.20–7.40 ppm (Multiplet, 5H)6.90–7.20 ppm (Distinct Multiplets, 3H)

Key Diagnostic Indicator: The disappearance of the broad NH singlet at 12.2 ppm and the appearance of the methylene singlet at ~5.55 ppm confirms N-alkylation. The specific splitting of the benzyl ring distinguishes the difluoro derivative from the standard benzyl.

Detailed Structural Assignment (The Target)

Compound: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde Solvent: DMSO-d6[3][4][5]

Region 1: The Aldehyde & H-2 (Downfield)
  • 9.98 ppm (1H, s, -CHO): The aldehyde proton is the most deshielded signal due to the anisotropy of the carbonyl group. It appears as a sharp singlet.

  • 8.65 ppm (1H, s, Indole H-2): The proton at position 2 is significantly deshielded by the adjacent nitrogen and the electron-withdrawing nature of the carbonyl at position 3. In N-substituted indoles, this shifts downfield compared to the unsubstituted parent.

Region 2: The Indole Homocyclic Ring (Aromatic)
  • 8.15 – 8.20 ppm (1H, d, J ≈ 7-8 Hz, Indole H-4): This proton is spatially close (peri-position) to the carbonyl oxygen. The "peri-effect" causes significant deshielding, separating it from the other aromatic protons.

  • 7.55 – 7.60 ppm (1H, d, J ≈ 8 Hz, Indole H-7): The proton adjacent to the nitrogen on the benzene ring.

  • 7.25 – 7.35 ppm (2H, m, Indole H-5, H-6): These protons typically overlap in a multiplet region.

Region 3: The 3,5-Difluorobenzyl System (The "Fingerprint")

This region confirms the specific fluorination pattern.

  • 7.10 – 7.20 ppm (2H, m, H-2', H-6'): These protons are chemically equivalent. They are located between the methylene group and a fluorine atom.

    • Splitting: They couple to the adjacent Fluorine (

      
       Hz) and the meta-proton (
      
      
      
      ).
  • 6.90 – 7.05 ppm (1H, tt or m, H-4'): This proton is flanked by two fluorine atoms.

    • Splitting: It appears as a triplet of triplets (tt) or a pseudo-triplet due to coupling with two equivalent fluorine atoms (

      
       Hz) and two meta-protons (
      
      
      
      ). This upfield shift relative to standard benzene is characteristic of protons ortho to fluorine atoms in this specific arrangement.
  • 5.55 ppm (2H, s, N-CH2-): The methylene bridge.

    • Shift Logic: Slightly downfield compared to non-fluorinated benzyl (~5.45 ppm) due to the electron-withdrawing inductive effect of the two meta-fluorine atoms.

Logic Flow for Interpretation

The following diagram illustrates the decision-making process for confirming the structure based on the spectral data.

NMR_Logic Spectrum Raw 1H NMR Spectrum CheckNH Check 11.0-13.0 ppm (NH Region) Spectrum->CheckNH ResultNH No Peak Found? Confirm N-Substitution CheckNH->ResultNH CheckAld Check 9.8-10.0 ppm (Aldehyde) ResultNH->CheckAld CheckCH2 Check 5.4-5.6 ppm (Methylene) CheckAld->CheckCH2 AnalyzeAr Analyze Aromatic Region (6.5 - 8.5 ppm) CheckCH2->AnalyzeAr Coupling Identify F-H Coupling (Triplet/Multiplet ~7.0 ppm) AnalyzeAr->Coupling Conclusion Structure Confirmed: 1-(3,5-Difluorobenzyl)-1H- indole-3-carbaldehyde Coupling->Conclusion

Figure 2: Step-by-step logic flow for structural validation using 1H NMR.

References

  • National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde Mass Spectrum and Data. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry (RSC). Synthesis and NMR of N-benzyl indole derivatives. (Contextual data derived from similar scaffolds).[1][5][6] Available at: [Link]

  • PubChem. 3,5-Difluorobenzyl bromide Compound Summary. (Used for fragment shift verification). Available at: [Link]

Sources

Analytical Comparison Guide: FTIR Spectroscopy of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a highly specialized synthetic intermediate. Indole-3-carbaldehyde derivatives serve as critical scaffolds in modern drug discovery, frequently utilized in the synthesis of monocarboxylate transporter 1 (MCT1) inhibitors, antiviral agents, and antineoplastic drugs[1].

The functionalization of the indole nitrogen (N-1 position) with a 3,5-difluorobenzyl group fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and solid-state packing. Fourier Transform Infrared (FTIR) spectroscopy is the optimal analytical technique for verifying this structural modification. However, because this compound is a highly crystalline solid, the choice of FTIR sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —drastically impacts the spectral output, resolution, and quantitative reliability.

This guide objectively compares the performance of ATR-FTIR and KBr Pellet Transmission for the analysis of this specific indole derivative, providing mechanistic explanations for spectral variances and self-validating experimental protocols.

The Analytical Challenge: ATR-FTIR vs. KBr Pellet Transmission

When characterizing solid pharmaceutical intermediates, scientists must navigate the physical limitations of their chosen sampling technique.

The Case for KBr Pellet Transmission

The KBr pellet method remains the "gold standard" for generating classic transmission spectra that strictly adhere to the Beer-Lambert law[2][3]. Because the sample is uniformly dispersed in an IR-transparent matrix, this method provides superior sensitivity and accurate relative peak intensities across the entire mid-IR range (4000–400 cm⁻¹)[3].

  • The Causality of KBr Artifacts: KBr is highly hygroscopic. If not rigorously dried, trace water will introduce a broad O-H stretching band (~3400 cm⁻¹) that can mask important high-frequency data[4]. Furthermore, excessive hydraulic pressure during pelleting can induce polymorphic transformations or mechanochemical degradation in sensitive active pharmaceutical ingredients (APIs)[3].

The Case for ATR-FTIR

ATR-FTIR is favored for high-throughput screening due to its speed and non-destructive nature[2]. It eliminates the hygroscopic interference associated with KBr[4].

  • The Causality of ATR Artifacts: ATR relies on an evanescent wave penetrating the sample. The penetration depth (

    
    ) is directly proportional to the wavelength of the infrared light. Consequently, peaks at higher wavenumbers (e.g., C-H stretches at ~3000 cm⁻¹) will appear artificially attenuated compared to lower wavenumbers (e.g., C-F stretches at ~1200 cm⁻¹)[5]. Additionally, hard crystalline powders like substituted indoles often suffer from poor optical contact against the ATR diamond/ZnSe crystal, which can drastically reduce the overall signal-to-noise ratio and cause baseline shifts[5].
    

Quantitative Spectral Data Comparison

The table below summarizes the expected vibrational modes for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde and highlights how the chosen analytical technique alters the observed data.

Vibrational ModeStructural OriginKBr Pellet (Transmission)ATR-FTIR (Uncorrected)Mechanistic & Analytical Notes
N-H Stretch Indole RingAbsentAbsentConfirms successful N-alkylation at the 1-position; un-substituted indoles show a strong peak at ~3200-3300 cm⁻¹[6].
C-H Stretch Aromatic Rings~3050 - 3100 cm⁻¹ (Medium)~3050 - 3100 cm⁻¹ (Weak)ATR intensity is artificially reduced due to shallow evanescent wave penetration at high wavenumbers[5].
C-H Stretch Aldehyde Formyl~2750 - 2850 cm⁻¹ (Weak)~2750 - 2850 cm⁻¹ (Very Weak)Characteristic Fermi resonance doublet of aldehydes.
C=O Stretch Conjugated Aldehyde~1650 - 1680 cm⁻¹ (Strong)~1650 - 1680 cm⁻¹ (Strong)Shifted lower than typical aliphatic aldehydes (~1720 cm⁻¹) due to

-conjugation with the indole ring[6][7].
C=C Stretch Aromatic Skeletal~1480 - 1600 cm⁻¹ (Medium)~1480 - 1600 cm⁻¹ (Medium)Multiple sharp bands corresponding to the indole and benzyl ring skeletal vibrations[7].
C-F Stretch 3,5-Difluorobenzyl~1100 - 1250 cm⁻¹ (Very Strong)~1100 - 1250 cm⁻¹ (Very Strong)Dominates the fingerprint region; highly diagnostic for the difluorobenzyl moiety. Appears disproportionately strong in ATR due to deeper wave penetration at low wavenumbers.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Transmission KBr Pellet Preparation
  • Matrix Desiccation: Dry spectral-grade KBr powder in a vacuum oven at 105°C for a minimum of 24 hours to eliminate hygroscopic water bands[3][4]. Keep stored in a desiccator.

  • Milling & Homogenization: Accurately weigh 1–2 mg of the indole derivative and 150 mg of dry KBr. Grind the mixture in an agate mortar for 2–3 minutes.

    • Causality Check: The sample must be ground to a particle size of <2 μm (smaller than the wavelength of IR light) to prevent the Christiansen effect, which causes asymmetric peak broadening and severe baseline scattering[3].

  • Pressing: Transfer the homogenized powder into a 13 mm stainless steel die. Apply a vacuum for 2 minutes to evacuate trapped air, then apply 10 tons of pressure for 3–5 minutes using a hydraulic press[4].

  • System Validation: Remove the pellet. It must be visually transparent. An opaque or cloudy pellet indicates insufficient grinding, trapped air, or moisture absorption, and will result in poor light transmission[4]. If opaque, discard and repeat.

  • Acquisition: Scan from 4000–400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).

Protocol B: ATR-FTIR Measurement
  • Background Calibration: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to dry completely. Collect a background spectrum against ambient air.

  • Sample Loading: Place approximately 5 mg of the raw 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde crystalline powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil to compress the sample against the crystal.

    • System Validation: Monitor the live energy throughput (interferogram intensity) on the spectrometer software. Increase the clamp pressure incrementally until the signal-to-noise ratio stabilizes[5]. Do not exceed the maximum torque limit of the anvil to avoid fracturing the crystal.

  • Acquisition & Correction: Acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans). Post-acquisition, apply an ATR Correction Algorithm within the software to mathematically compensate for the wavelength-dependent penetration depth, making the spectrum comparable to historical transmission libraries.

Workflow Visualization

FTIR_Workflow cluster_KBr Transmission KBr Pellet Method cluster_ATR ATR-FTIR Method Start 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde Solid Powder Sample KBr_Dry Dry KBr Matrix (Desiccator/Oven) Start->KBr_Dry Clean Clean Diamond/ZnSe Crystal (Isopropanol) Start->Clean Mix Grind Sample + KBr (1:100 ratio) KBr_Dry->Mix Press Hydraulic Press (10 tons, Vacuum) Mix->Press Pellet Transparent KBr Pellet Press->Pellet Analyze FTIR Spectrometer Data Acquisition (4000-400 cm⁻¹) Pellet->Analyze Load Load Powder Directly onto Crystal Clean->Load Clamp Apply High Pressure Clamp (Ensure Contact) Load->Clamp Clamp->Analyze Process Spectral Processing (Baseline & ATR Correction) Analyze->Process

Workflow comparison for KBr pellet and ATR-FTIR preparation and analysis.

References

  • Experimental FTIR spectrum of compound 3. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd2lWNw1zaz4-AZ2xKBGFkrrfG7w0E80doC-Td5LgSfUUIJaJZdGeKRYP_XprBLTszt4r97x-QbWbj6_qPPWKg7bSp1eIwMziX6Gjc8ql64AH78JUzoSv0y_0xOvKzGTxmGGyrw3jL8wqE2bmQFiPghyyF2NsB7XWE83HIhIzPapYM1JP2HymNlZiHdDkTXiQN14m9enw=]
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeQnFygpmXrjb8w_LGMGEEHUlBPgQkR187-krJuFLcca5x_YladJFLSnRGyuduSq9VjLiuoeQCVpZTJCoESC4UgmliRRwdiU84GBQHZp_Yuz3jIARRzbFQXQyr8AoHpPJmgfSI6DMc-Sc45AZJPT5_MfeUR6eLFtaTa5_V72btz5g6wBNrDfZ5Xl3NngCbimmOx49qSWzv12K80w4W2yCtT4HYDT2S-BSG]
  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa-wfzV_2cXKE6oRdakH8BTECDl8zd1JA2Y6nBhKZ6PFzXeUcPgwujdwyZEt2Qe_V7-YAadA2OnUv7LbnuvJZs3t-S5IOYs3LsObe5jlCiLJkF_lMUQwI__JAWTYzhTlG7nRlIQYCmwlxR3xk=]
  • Amphiphilic Fluorescent Well-Defined Living Polymer from Indole-3-Carboxaldehyde and 4-Bromo-1, 8-Naphthalic. CORE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrE0l8-yNiPYp4b5Nx4Ebp62hYEbMXiiG6y-ZC4wzpHaDMEZMY02v0Dx4WAfz8r9akeafpdsmjDk_7FgRqBG5_qR408WxYCh8RzQLf5ThV8oMbn6yy_MGeAdDcalZeu5-HZExZGFkPRw==]
  • Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles. Reddit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmLbeRpMakL2M9_yjCFAiZehoR_pxuS774PWhpLRmgemAnR4b1DDMw1mUCnU6pM-S3R_jz7LjdYjkNqMGeTEXzZHKf9cPLOHdoRjoGvfXe8qzXUzhLXdUn7vAPHfrbCg1bAPYPjZTmN2TsZJRzTQzM-Xp5BqPTwbfk3kAzcvIkapnWCgj_soLms4TVABmu7tAfNbVGWJ3UaDhvAg==]
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaK327bdEEUcED4R4cJAxEGteETVUs0j6szV-i9d5-7kdYv1egivGsrWXz8LkT-jtMmCFA4LReA5fHJ7mwfUTGiNPAKzmJEHa8c-wruILwNEpaluFFixuo-oFix6WJGFpzlzHCQZ8BgbGR9p4n6ROOoo4TNwSAUPsRaD2xMi5nL03eQeSt_LnQwAZJ9lsjtiMSiGkdoOIe0N6Tvrm8o7HYFQ==]
  • A Comparative Guide to KBr Pellets and Nujol Mulls for FTIR Analysis of Solid Samples. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4sTyJ0FZ0eWCMXIc0B6tfKCrmrCHB0JwAWkf5HK3Drrf9MWfrfHd-ulu9quha83etR89k42b9KqBQjNVwa5WSVbHyRL51dqbWcUalXfIQJ5yVpCmmh5LcsEw6e5gLhz9kQOSeUwcl43NK_M9mTNrhV6Dc3LaZQlC1kGyQgDKwkwMSfXkRGW4ZWvEQS4GO71XQreUcPwdObiaEWFtuKwHvOQMdX-TmltjC-syacUjMwkhm]

Sources

Navigating Purity Analysis: A Comparative Guide to HPLC Method Validation for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven walkthrough of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde, a novel indole derivative with significant therapeutic potential. We will not only detail the "how" but, more importantly, the "why" behind the methodological choices, offering a robust framework for your own analytical challenges. This guide also presents a comparative analysis with alternative techniques, providing a comprehensive perspective for your analytical strategy.

The Critical Role of Purity Analysis

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde, like many complex organic molecules, can contain impurities stemming from the synthetic process or degradation. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. A validated purity method is a regulatory necessity, providing documented evidence that the analytical procedure is fit for its intended purpose.[1][2][3][4] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which is echoed by regulatory bodies like the FDA and EMA.[4][5][6][7][8][9]

Part 1: Devising a Robust HPLC Method – A Scientist's Perspective

The development of a successful HPLC method is a blend of theoretical understanding and empirical optimization. Our goal was to create a method that is not only selective for the main compound but also capable of separating it from potential process-related impurities and degradation products.

Foundational Choices: Stationary and Mobile Phase Selection

The molecular structure of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde, with its indole and difluorobenzyl moieties, suggests a moderately polar compound. A reversed-phase HPLC approach is therefore the logical starting point.

  • Stationary Phase: We selected a C18 column (e.g., 4.6 x 250 mm, 5 µm) as our workhorse. The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the molecule. The choice of a reputable brand ensures column-to-column reproducibility, a critical factor for long-term method reliability.

  • Mobile Phase: The mobile phase composition is the primary tool for optimizing selectivity and retention time. We initiated our investigation with a simple isocratic mobile phase consisting of acetonitrile and water. The indole nucleus possesses a UV chromophore, making UV detection a suitable and robust choice. Based on literature for similar indole derivatives, a detection wavelength of around 280 nm was chosen as a starting point to maximize sensitivity for the parent compound and potential impurities.[10]

The Optimization Journey: From Tailing Peaks to Baseline Resolution

Initial experiments with a simple acetonitrile/water mobile phase resulted in significant peak tailing for the main analyte. This is a common issue with amine-containing compounds like indoles, often due to interactions with residual silanol groups on the silica-based stationary phase.

To mitigate this, a small amount of an acidic modifier was introduced into the mobile phase. We opted for 0.1% trifluoroacetic acid (TFA). The TFA serves a dual purpose: it protonates the silanol groups, reducing their interaction with the analyte, and it can also improve peak shape by influencing the ionization state of the analyte itself.

Further optimization involved adjusting the acetonitrile/water ratio to achieve a reasonable retention time (typically between 5 and 15 minutes) and ensure adequate separation from any observed impurities. A gradient elution was also explored to improve the resolution of early-eluting impurities and reduce the run time.

HPLC_Method_Development A Analyte Characterization (Structure, Polarity, UV Absorbance) B Initial Column & Mobile Phase Selection (C18, ACN/H2O) A->B C Initial Chromatographic Run B->C D Evaluation of Peak Shape & Resolution C->D E Peak Tailing Observed D->E Unacceptable G Optimization of Mobile Phase Ratio (Isocratic vs. Gradient) D->G Acceptable but needs improvement F Introduction of Mobile Phase Modifier (0.1% TFA) E->F F->G H Final Method Conditions G->H

Caption: Workflow of the HPLC Method Development Process.

Part 2: The Cornerstone of Confidence: Method Validation According to ICH Q2(R2)

A developed method is only a starting point. To be used in a regulated environment, it must undergo rigorous validation to demonstrate its suitability.[4][5][7] The following validation parameters were assessed in accordance with ICH Q2(R2) guidelines.[3][4][5][6][7]

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][11]

  • Experimental Approach: We performed forced degradation studies, subjecting the 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples were compared to that of an unstressed standard.

  • Rationale: This approach intentionally generates potential degradation products. The goal is to demonstrate that the peaks of these degradants are well-resolved from the main analyte peak, proving the method is "stability-indicating." Peak purity analysis using a photodiode array (PDA) detector was also employed to confirm that the analyte peak was spectrally pure in all cases.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Experimental Approach: A series of solutions of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde were prepared at five different concentrations, typically ranging from the reporting threshold for impurities up to 120% of the nominal concentration for the assay.[11] Each concentration was injected in triplicate.

  • Rationale: A linear relationship, typically with a correlation coefficient (r²) of ≥ 0.999, is essential for accurate quantitation. This ensures that as the amount of impurity changes, the detector response changes in a predictable way.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Accuracy was determined by spiking a placebo (or a sample of the drug substance with a known low level of impurities) with known amounts of the main analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6] The recovery of the spiked analyte was then calculated.

  • Rationale: This experiment mimics the analysis of real samples and demonstrates that the method can accurately quantify the analyte without interference from the sample matrix. Good recovery is typically considered to be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated on a different day, with a different analyst, and/or on a different instrument.

  • Rationale: These experiments demonstrate the method's consistency under various conditions that might be encountered in a quality control laboratory. The results are typically expressed as the relative standard deviation (RSD), with an acceptance criterion of ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Experimental Approach: LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Rationale: Establishing the LOD and LOQ is crucial for a purity method, as it defines the lower limits of what the method can reliably detect and quantify. This is particularly important for controlling potentially genotoxic impurities, which may have very low acceptance criteria.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]

  • Experimental Approach: Small, deliberate changes were made to the method parameters, such as the flow rate (e.g., ± 0.1 mL/min), column temperature (e.g., ± 5 °C), and mobile phase composition (e.g., ± 2% organic). The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) was evaluated.

  • Rationale: This demonstrates the reliability of the method during routine use, where minor variations in operating conditions are inevitable. A robust method will not show significant changes in performance when these small variations occur.

System Suitability

System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.

  • Experimental Approach: A standard solution is injected multiple times before the start of the sample analysis. Key parameters such as retention time, peak area, tailing factor, resolution (between the main peak and the closest eluting impurity), and theoretical plates are monitored.

  • Rationale: This ensures that the system is suitable for the intended analysis on any given day. Acceptance criteria are set for each parameter to provide confidence in the results generated.

Validation_Parameters cluster_quantitative Quantitative Information cluster_qualitative Qualitative Information cluster_reliability Method Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy LOQ LOQ Linearity->LOQ Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy LOD LOD Robustness Robustness System_Suitability System Suitability Method_Validation Validated HPLC Method Method_Validation->Linearity Method_Validation->Accuracy Method_Validation->Precision Method_Validation->LOQ Method_Validation->Specificity Method_Validation->LOD Method_Validation->Robustness Method_Validation->System_Suitability

Caption: Interrelationship of HPLC Method Validation Parameters.

Part 3: Data-Driven Comparison and Experimental Protocols

Validated HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Specificity No interference from degradantsPeak purity > 99.5%
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.5%Intermediate: 0.8%≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-
Robustness System suitability passed for all variationsSystem suitability criteria met
Experimental Protocol: Forced Degradation Study
  • Acid Degradation: Dissolve 10 mg of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde in 1 mL of diluent and add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Degradation: Dissolve 10 mg of the compound in 1 mL of diluent and add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of diluent and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of the solid compound in an oven at 105°C for 24 hours. Dissolve in 10 mL of diluent.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in diluent) to UV light (254 nm) for 24 hours.

Part 4: A Comparative Look at Alternative Analytical Techniques

While HPLC is a powerful tool for purity analysis, it is essential to consider other techniques that could be employed, either as complementary methods or as alternatives in specific situations.

TechniquePrincipleAdvantagesDisadvantages
Validated HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitation, robust, widely applicable.Requires solvent consumption, can be time-consuming.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds. High sensitivity with specific detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds like 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde without derivatization.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost, more susceptible to clogging.
Capillary Electrophoresis (CE) Separation based on differential migration of charged species in an electric field.High efficiency, minimal sample and solvent consumption.Lower sensitivity and reproducibility compared to HPLC for some applications. Less robust for routine QC.

For the purity analysis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde, the validated HPLC method provides the optimal balance of resolution, sensitivity, robustness, and cost-effectiveness for a routine quality control environment. While UPLC could offer faster run times, the established HPLC method is more than adequate for its intended purpose. GC is unsuitable due to the non-volatile nature of the compound, and CE, while powerful, may not offer the same level of robustness required for a high-throughput QC setting.

Conclusion

This guide has provided a comprehensive overview of the development and validation of a robust HPLC method for the purity analysis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde. By understanding the scientific rationale behind each step of the process, from method development to validation and comparison with alternative techniques, researchers and drug development professionals can approach their own analytical challenges with a greater degree of confidence and scientific rigor. The principles and practices outlined here, grounded in ICH guidelines, form the bedrock of reliable and defensible analytical data in the pharmaceutical industry.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • High-performance liquid chromatographic determination of some psychotropic indole derivatives. PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB... ResearchGate. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc. [Link]

  • Determination of aliphatic aldehydes in air by liquid chromatography. Analytical Chemistry. [Link]

  • Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB. [Link]

  • 5-fluoro-1H-indole-3-carbaldehyde. PubChem. [Link]

  • Indole-3-Carboxaldehyde. PubChem. [Link]

  • 1H-Indole-3-carboxaldehyde. Cheméo. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • UV − visible absorption spectra of indole-3-acetaldehyde,... ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of 1-(3,5-Difluorobenzyl) vs. 1-Benzyl Indole Derivatives in Anticancer Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for extensive chemical modifications to fine-tune biological activity. A common strategy to enhance potency and modulate physicochemical properties is the introduction of fluorine atoms. This guide provides an in-depth comparison of the biological potency of 1-(3,5-Difluorobenzyl) indole derivatives against their non-fluorinated 1-benzyl counterparts, with a focus on their application as anticancer agents. We will delve into the rationale behind this chemical modification, present direct comparative experimental data, and provide detailed protocols for the assays used in their evaluation.

The Rationale for Fluorination: Enhancing Molecular Properties

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly impact a molecule's biological activity.[3][4] This is not merely due to a simple steric change but rather a complex interplay of electronic effects, altered lipophilicity, and improved metabolic stability. The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life. Furthermore, the introduction of fluorine can alter the acidity of nearby protons and influence non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can lead to enhanced binding affinity.[3] The 3,5-difluorobenzyl substitution pattern is of particular interest as the two fluorine atoms exert a strong inductive electron-withdrawing effect, which can significantly alter the electronic properties of the benzyl ring and its interaction with target proteins.

Head-to-Head Comparison: Anticancer Potency in Triple-Negative Breast Cancer

A direct comparison of the biological potency between a 1-(3,5-difluorobenzyl)indole derivative and its corresponding 1-benzylindole analog was demonstrated in a study evaluating novel hydrazone derivatives as potential agents against triple-negative breast cancer (TNBC).[5] The study synthesized a series of N-benzyl indole-based hydrazones and tested their cytotoxic activity against the MDA-MB-231 human breast cancer cell line.

Compound IDN1-SubstituentIC50 (µM) against MDA-MB-231 Cells
5n 1-Benzyl43.4 ± 0.2
5r 1-(3,5-Difluorobenzyl)31.6 ± 0.1
Table 1: Comparative cytotoxic activity of 1-benzyl (5n) and 1-(3,5-difluorobenzyl) (5r) indole-derived hydrazones. Data sourced from[5].

The experimental data clearly indicates that the introduction of two fluorine atoms at the 3 and 5 positions of the benzyl ring resulted in a notable increase in anticancer potency. Compound 5r , the 1-(3,5-difluorobenzyl) derivative, exhibited an IC50 value of 31.6 ± 0.1 µM, which is significantly lower than the 43.4 ± 0.2 µM IC50 value of the non-fluorinated 1-benzyl analog, 5n .[5] This represents an approximate 1.4-fold increase in potency.

The observed enhancement in activity for the difluorinated compound can be attributed to the unique properties conferred by the fluorine atoms. The strong electron-withdrawing nature of the two fluorine atoms in the meta positions of the benzyl ring can alter the molecule's electrostatic potential and dipole moment, potentially leading to more favorable interactions with the biological target. Furthermore, the increased lipophilicity often associated with fluorination can enhance cell membrane permeability, leading to higher intracellular concentrations of the drug.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments used to generate the comparative data.

General Synthesis of N-Benzyl Indole-Based Hydrazones

The synthesis of the compared compounds, 5n and 5r , followed a general synthetic route for N-benzyl indole-based hydrazones.[5]

dot

Synthesis_Workflow Indole_3_carbaldehyde Indole-3-carbaldehyde N_Benzyl_Indole_3_carbaldehyde N-Substituted Indole-3-carbaldehyde Indole_3_carbaldehyde->N_Benzyl_Indole_3_carbaldehyde K2CO3, DMF Benzyl_Bromide Benzyl Bromide or 3,5-Difluorobenzyl Bromide Benzyl_Bromide->N_Benzyl_Indole_3_carbaldehyde Final_Product Final Hydrazone Product (e.g., 5n or 5r) N_Benzyl_Indole_3_carbaldehyde->Final_Product Hydrazide, Ethanol Hydrazide Hydrazide Moiety Hydrazide->Final_Product caption General Synthetic Workflow for N-Benzyl Indole-Based Hydrazones.

Caption: General Synthetic Workflow for N-Benzyl Indole-Based Hydrazones.

Step-by-step Protocol:

  • N-Alkylation: To a solution of indole-3-carbaldehyde in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃).

  • Add the respective benzyl bromide (either 1-benzyl bromide for compound 5n or 1-(3,5-difluorobenzyl) bromide for compound 5r ).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-substituted indole-3-carbaldehyde.

  • Hydrazone Formation: Dissolve the N-substituted indole-3-carbaldehyde in ethanol.

  • Add the desired hydrazide derivative to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final hydrazone product.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against the MDA-MB-231 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

dot

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed MDA-MB-231 cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of compounds (e.g., 5n and 5r) Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement caption Workflow of the MTT Assay for Cytotoxicity.

Caption: Workflow of the MTT Assay for Cytotoxicity.

Step-by-step Protocol:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds (5n and 5r ) in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The direct comparison of 1-(3,5-difluorobenzyl) and 1-benzyl indole derivatives in an anticancer context provides compelling evidence for the strategic advantage of fluorination in enhancing biological potency. The 1.4-fold increase in cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line for the difluorinated analog highlights the significant impact of this subtle chemical modification.

This guide underscores the importance of considering fluorination as a key strategy in the lead optimization phase of drug discovery. The observed increase in potency warrants further investigation into the precise molecular mechanisms by which the 3,5-difluorobenzyl moiety enhances the anticancer activity of this indole scaffold. Future studies should aim to elucidate the specific interactions with the biological target and explore the impact of this substitution on other pharmacologically relevant properties, such as metabolic stability and pharmacokinetic profiles. The principles and experimental approaches detailed herein provide a solid framework for researchers and drug development professionals to explore and harness the "fluorine advantage" in the design of novel and more effective therapeutic agents.

References

  • Ferro S, De Luca L, Barreca ML, et al. Docking studies on a new human immunodeficiency virus integrase-Mg-DNA complex: phenyl ring exploration and synthesis of 1H-benzylindole derivatives through fluorine substitutions. J Med Chem. 2009;52(2):569-73.
  • Ferro S, De Luca L, Barreca ML, et al. New chloro,fluorobenzylindole derivatives as integrase strand-transfer inhibitors (INSTIs) and their mode of action. Bioorg Med Chem. 2009;17(15):5486-94.
  • Casanola-Martin GM, Marrero-Ponce Y, Khan MT, et al. Dragon method for finding novel tyrosinase inhibitors: Biosilico identification and experimental in vitro assays. Eur J Med Chem. 2007;42(11-12):1370-81.
  • De Luca L, Barreca ML, Ferro S, et al. A refined pharmacophore model for HIV-1 integrase inhibitors: Optimization of potency in the 1H-benzylindole series. Bioorg Med Chem Lett. 2008;18(9):2891-5.
  • Kumar, D., Kumar, N. M., Chang, K. H., & Shah, K. (2011). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European journal of medicinal chemistry, 46(1), 242-249.
  • El-Sayed, N. A. A., & El-Bendary, E. R. (2015). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • Da Settimo, A., Primofiore, G., Da Settimo, F., Lucacchini, A., Martini, C., & Senatore, G. (1993).
  • Ribas, C., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Molecules, 28(7), 3203.
  • Batool, Z., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Journal of Molecular Structure, 1311, 138139.
  • Jia, Y., Wen, X., Gong, Y., & Wang, X. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. European Journal of Medicinal Chemistry, 200, 112359.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated Indole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of fluorinated indole-3-carboxaldehydes, focusing on their role as privileged scaffolds in medicinal chemistry.[1] While the aldehyde moiety itself serves primarily as a reactive handle for further functionalization (e.g., Schiff bases, chalcones), the position of the fluorine atom on the indole ring dictates the physicochemical and biological profile of the final drug candidate. This analysis compares the 5-fluoro, 6-fluoro, and non-fluorinated analogs, synthesizing data on metabolic stability, lipophilicity, and kinase inhibitory potential.

Part 1: The Physicochemical Landscape

The introduction of fluorine into the indole scaffold alters the electronic environment and lipid solubility without significantly changing steric bulk (Bioisosterism). This section quantifies these differences, which are critical for predicting membrane permeability and metabolic clearance.

Table 1: Comparative Physicochemical Properties

Data derived from consensus computational models and experimental averages.

PropertyIndole-3-carboxaldehyde (Parent) 5-Fluoroindole-3-carboxaldehyde 6-Fluoroindole-3-carboxaldehyde 5-Chloroindole-3-carboxaldehyde
Molecular Weight 145.16 g/mol 163.15 g/mol 163.15 g/mol 179.60 g/mol
ClogP (Lipophilicity) ~1.6~1.9 (Enhanced)~1.9 (Enhanced)~2.3 (High)
Hammett Constant (

)
0.000.06 (Weak withdrawing)0.060.23 (Stronger withdrawing)
Metabolic Liability High (C5/C6 hydroxylation)Low (C5 blocked)Moderate (C5 open)Low (C5 blocked)
Electronic Effect Electron-richInductive withdrawal (-I), Mesomeric donation (+M)Inductive withdrawal (-I)Inductive withdrawal (-I)

Key Insight: The 5-fluoro analog is often the preferred starting point for drug design because it blocks the primary site of metabolic oxidation (C5) while maintaining a lipophilicity profile (LogP < 2.0) that is favorable for oral bioavailability, unlike the more lipophilic chloro-analogs.

Part 2: Synthetic Accessibility & Reactivity

The standard route to these scaffolds is the Vilsmeier-Haack Formylation . The presence of fluorine (an electron-withdrawing group) on the benzene ring slightly deactivates the indole towards electrophilic aromatic substitution, requiring strict temperature control to prevent side reactions.

Mechanism of Action: Vilsmeier-Haack Formylation

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich C3 position of the indole.[1]

VilsmeierMechanism Reagents Reagents: POCl3 + DMF Vilsmeier Active Electrophile: Chloroiminium Ion Reagents->Vilsmeier 0-10°C Intermediate Intermediate: Iminium Salt Vilsmeier->Intermediate + Substrate Electrophilic Attack at C3 Substrate Substrate: 5-Fluoroindole Substrate->Intermediate Hydrolysis Hydrolysis: Base (NaOH/Na2CO3) Intermediate->Hydrolysis Workup Product Product: 5-Fluoroindole-3-carboxaldehyde Hydrolysis->Product Final Yield ~90%

Figure 1: The Vilsmeier-Haack reaction pathway for synthesizing fluorinated indole aldehydes. The electron-withdrawing fluorine requires precise temperature management during the initial addition.

Part 3: Biological SAR (The Core Analysis)

The aldehyde itself is rarely the endpoint; it is the pharmacophore precursor . The SAR below evaluates the impact of the starting aldehyde's fluorination on the final bioactive derivatives (primarily Schiff bases and thiosemicarbazones).

Anticancer Potency (Schiff Base Derivatives)

Derivatives of 5-fluoroindole-3-carboxaldehyde consistently outperform their non-fluorinated counterparts in cytotoxicity assays against MCF-7 (Breast) and A549 (Lung) cell lines.

  • The 5-Fluoro Advantage:

    • Mechanism: The fluorine atom at C5 increases the lipophilicity of the entire complex, facilitating passive transport across the cell membrane.

    • Target Interaction: In tubulin inhibition studies, 5-F derivatives show tighter binding to the colchicine binding site due to hydrophobic interactions that H-analogs lack.

    • Data Point: Thiosemicarbazones derived from 5-fluoroindole-3-carboxaldehyde exhibited IC50 values of 0.8 µM against A549 cells, compared to 2.5 µM for the non-fluorinated analog [3].

Kinase Inhibition Selectivity

When designing kinase inhibitors (e.g., VEGFR, PDGFR), the position of the fluorine is critical for selectivity.

  • 5-F vs. 6-F:

    • 5-F: Generally broadens activity but enhances metabolic stability.

    • 6-F: Often provides superior selectivity.[2] For example, in indolin-2-one derivatives (closely related scaffolds), 6-fluorination led to superior inhibition of FLT3 kinase compared to 5-fluorination [3].

    • Decision Logic: If the target pocket has a restricted hydrophobic cleft near the indole NH, the 6-F position may sterically clash or provide a critical halogen bond, depending on the specific kinase topology.

Antimicrobial Activity

Schiff bases (hydrazones) of indole-3-carboxaldehydes are potent antimicrobial agents.

  • SAR Trend: Electron-withdrawing groups (F, Cl, NO2) at C5 enhance antibacterial activity against S. aureus and B. subtilis.

  • Causality: The electron deficiency created by the 5-F substituent increases the acidity of the indole NH, potentially strengthening hydrogen bond interactions with bacterial DNA gyrase or other targets [1].

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these scaffolds.

Protocol A: Synthesis of 5-Fluoroindole-3-Carboxaldehyde

Objective: Formylation of 5-fluoroindole via Vilsmeier-Haack.[3]

  • Reagent Preparation: In a flame-dried round-bottom flask, add anhydrous DMF (1.2 eq) and cool to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl3 (1.2 eq) dropwise over 15 minutes. Critical: Maintain temperature <10°C to avoid decomposition. Stir for 30 min until a white/yellowish solid (chloroiminium salt) forms.

  • Substrate Addition: Dissolve 5-fluoroindole (1.0 eq) in minimal DMF and add dropwise to the reaction mixture.

  • Heating: Allow the mixture to warm to room temperature, then heat to 80-90°C for 6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Hydrolysis (Workup): Pour the reaction mixture into crushed ice. Neutralize slowly with 20% NaOH or saturated Na2CO3 solution until pH 8-9. Caution: Exothermic.[1]

  • Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 85-95%.[1]

    • Characterization: 1H NMR (CHO peak at ~9.9 ppm).[4]

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Evaluate the antiproliferative activity of aldehyde derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C (5% CO2).
    
  • Treatment: Dissolve test compounds (fluorinated indole derivatives) in DMSO. Prepare serial dilutions. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis [6].

Part 5: Strategic SAR Visualization

The following decision tree assists chemists in selecting the correct fluorinated scaffold based on the observed failure modes of the lead compound.

SAR_Decision_Tree Start Lead Compound Optimization (Indole Scaffold) Issue1 Issue: Metabolic Instability (Rapid Clearance) Start->Issue1 Issue2 Issue: Low Potency (Poor Membrane Permeability) Start->Issue2 Issue3 Issue: Off-Target Toxicity (Kinase Selectivity) Start->Issue3 Sol1 Strategy: Block C5 Oxidation Select: 5-Fluoroindole-3-CHO Issue1->Sol1 Sol2 Strategy: Increase Lipophilicity Select: 5-Fluoro or 5-Chloro Issue2->Sol2 Sol3 Strategy: Alter Steric/Electronic Fit Select: 6-Fluoroindole-3-CHO Issue3->Sol3

Figure 2: SAR Decision Tree for optimizing indole-based drug candidates using fluorinated aldehyde precursors.

References

  • BenchChem. (2025).[1][5] A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from

  • Chem-Impex. (n.d.). 5-Fluoroindole-3-carboxaldehyde: Applications in Pharmaceutical Development.[1][2] Retrieved from

  • National Institutes of Health (PMC). (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles.[6] Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from

  • MDPI. (2024).[7] Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.[5] Retrieved from

  • BenchChem. (2025).[1][5] Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.[5] Retrieved from

Sources

Differentiating 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde from its Regioisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and medicinal chemistry, the indole-3-carbaldehyde scaffold is a privileged pharmacophore. Alkylation of this core with 3,5-difluorobenzyl bromide is a common synthetic step; however, the ambident nature of the indolate anion frequently leads to the formation of unintended regioisomers[1]. Distinguishing the target 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (N-alkylated) from its C-alkylated byproducts and positional isomers is a critical quality control bottleneck.

This guide provides a rigorous, self-validating analytical framework for differentiating these regioisomers using multi-nuclear NMR spectroscopy and mechanistic reaction control.

Mechanistic Origins of Indole Regioisomerism

The regioselectivity of indole alkylation is governed by the delicate balance of base strength, solvent polarity, and thermodynamic versus kinetic control[1]. Deprotonation of 1H-indole-3-carbaldehyde yields a highly delocalized indolate anion.

  • N-Alkylation (Target): Favored under kinetic control. Utilizing a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) ensures complete deprotonation, driving the "hard" nitrogen center to attack the electrophile.

  • C-Alkylation (Regioisomer 1): Favored under thermodynamic control or when using weaker bases (e.g., K₂CO₃). The "softer" carbon centers (specifically C-2, as C-3 is blocked by the formyl group) can act as the nucleophile, yielding 2-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde.

  • Positional Isomerism (Regioisomer 2): Arises from impure starting materials, where 1H-indole-2-carbaldehyde is inadvertently utilized, yielding 1-(3,5-difluorobenzyl)-1H-indole-2-carbaldehyde.

Reaction SM 1H-Indole-3-carbaldehyde + 3,5-Difluorobenzyl bromide Base NaH / DMF SM->Base Intermediate Indolate Anion (Ambident Nucleophile) Base->Intermediate N_Attack N-1 Alkylation (Kinetic Control) Intermediate->N_Attack C_Attack C-2 Alkylation (Thermodynamic/Weak Base) Intermediate->C_Attack Target 1-(3,5-Difluorobenzyl)- 1H-indole-3-carbaldehyde N_Attack->Target Regio 2-(3,5-Difluorobenzyl)- 1H-indole-3-carbaldehyde C_Attack->Regio

Figure 1: Mechanistic divergence of indolate alkylation yielding N- vs C-regioisomers.

Structural Differentiation via Multi-Nuclear NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for distinguishing subtle regioisomeric differences in aromatic substitution patterns [3].

Causality in Solvent Selection

All NMR validation must be performed in DMSO-


 . Protic solvents or trace moisture in CDCl₃ can cause rapid exchange of the indole N-H proton, rendering it invisible. DMSO strongly hydrogen-bonds to the N-H proton, shifting it downfield (~12.2 ppm) and sharpening the signal, making it a reliable diagnostic marker for C-alkylation[2].
Quantitative Diagnostic Data

The following tables summarize the definitive chemical shifts required to objectively identify the target compound against its primary alternatives.

Table 1: Key ¹H NMR Diagnostic Shifts (400 MHz, DMSO-


) 
Compound / IsomerN-H ProtonAldehyde (CHO)Pyrrole Ring ProtonBenzyl CH₂
Target (N-Alkylated, 3-CHO) Absent ~9.9 ppm (s) C2-H: ~8.2 ppm (s) ~5.4 ppm (s)
Regioisomer 1 (C2-Alkylated)~12.2 ppm (br s)~10.1 ppm (s)Absent~4.3 ppm (s)
Regioisomer 2 (N-Alkylated, 2-CHO)Absent~9.8 ppm (s)C3-H: ~7.4 ppm (s)~5.8 ppm (s)

Table 2: Key ¹⁹F NMR Diagnostic Shifts (376 MHz, DMSO-


) 
Differentiating the benzyl moiety is achieved via ¹⁹F NMR to ensure the correct difluorobenzyl isomer was used.
Benzyl Substitution Pattern¹⁹F Chemical ShiftMultiplicitySymmetry
3,5-Difluorobenzyl (Target) ~ -110.5 ppm Singlet (2F) Equivalent F atoms
2,4-Difluorobenzyl (Impurity)~ -112.0, -115.5 ppmTwo distinct signalsNon-equivalent F atoms
2,6-Difluorobenzyl (Impurity)~ -114.2 ppmSinglet (2F)Equivalent F atoms

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity, the following protocol integrates self-validating checkpoints to confirm regioselectivity during synthesis and analysis.

Protocol: Regioselective Synthesis & Isolation
  • Deprotonation: Dissolve 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The combination of a strong base (NaH) and a polar aprotic solvent (DMF) forces complete, irreversible deprotonation, maximizing the concentration of the reactive N-anion and suppressing C-alkylation [1].

  • Alkylation: After 30 minutes, add 3,5-difluorobenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Validation (TLC): Monitor via TLC (3:1 Hexanes/EtOAc).

    • Self-Validation Checkpoint: The target N-alkylated product typically exhibits a higher Rf (~0.5) compared to the highly polar C-alkylated byproduct (Rf ~0.2) which retains the hydrogen-bonding N-H group.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl to neutralize residual base. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash column chromatography.

Protocol: NMR Validation Workflow
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.5 mL of anhydrous DMSO-

    
    .
    
  • Spectral Acquisition: Acquire standard 1D ¹H and ¹⁹F spectra. If peak overlap occurs in the aromatic region, acquire a ¹H-¹H COSY spectrum to trace the coupling of the benzyl protons.

  • Data Interpretation: Follow the decision tree below to confirm product identity.

G Start Purified Alkylation Product (in DMSO-d6) NMR1H Acquire 1H & 19F NMR Spectra Start->NMR1H CheckNH Is N-H signal (~12 ppm) present? NMR1H->CheckNH C2Alk C2-Alkylated Isomer (2-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde) CheckNH->C2Alk Yes (C-Alkylation) NAlk N-Alkylated Product (Proceed to next step) CheckNH->NAlk No (N-Alkylation) CheckC2H Is C2-H singlet (~8.2 ppm) present? NAlk->CheckC2H Indole3 Target Compound (1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde) CheckC2H->Indole3 Yes (C2-H present) Indole2 Positional Isomer (1-(3,5-Difluorobenzyl)-1H-indole-2-carbaldehyde) CheckC2H->Indole2 No (C3-H at ~7.4 ppm)

Figure 2: NMR-based decision tree for differentiating indole regioisomers.

References

  • National Center for Biotechnology Information. "Indole-3-Carboxaldehyde | C9H7NO | CID 10256." PubChem Database, 2025. Available at: [Link]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." News-Medical, 2024. Available at:[Link]

TLC visualization techniques for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: TLC Visualization Techniques for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

As a complex synthetic intermediate, 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde presents unique challenges and opportunities for Thin Layer Chromatography (TLC) visualization. Tracking the purity of this compound during drug development workflows requires a strategic understanding of how its specific functional groups—the highly conjugated aromatic system, the electron-withdrawing difluorobenzyl moiety, and the reactive C3-aldehyde—interact with various chemical stains.

This guide objectively compares the performance of standard TLC visualization techniques, providing the mechanistic causality behind each interaction and self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Structural Analysis & Visualization Strategy

To select the optimal visualization technique, we must first deconstruct the molecule's chemical reactivity:

  • Highly Conjugated Pi System: The combination of the indole core and the difluorobenzyl ring creates a robust chromophore that strongly absorbs ultraviolet light[1].

  • C3-Carbaldehyde Group: The formyl group at the C3 position is a prime target for nucleophilic addition, specifically by hydrazine derivatives[2].

  • Deactivated Indole Core: Standard indoles are electron-rich and readily undergo electrophilic aromatic substitution. However, in this molecule, the N1 position is sterically hindered by the difluorobenzyl group, and the C3 position is blocked by an electron-withdrawing aldehyde. This drastically alters its reactivity toward traditional indole stains[3].

Mechanistic_Logic Target 1-(3,5-Difluorobenzyl)- 1H-indole-3-carbaldehyde Aldehyde C3-Carbaldehyde Group Target->Aldehyde Indole Deactivated Indole Core Target->Indole Aromatic Conjugated Pi System Target->Aromatic DNPH_Rxn Nucleophilic Addition (2,4-DNPH) Aldehyde->DNPH_Rxn Ehrlich_Rxn Electrophilic Substitution (Ehrlich's Reagent) Indole->Ehrlich_Rxn UV_Rxn Fluorescence Quenching (UV 254 nm) Aromatic->UV_Rxn Hydrazone Orange/Red Hydrazone Spot DNPH_Rxn->Hydrazone WeakColor Weak/Negative Reaction (Due to C3 Blockade) Ehrlich_Rxn->WeakColor DarkSpot Dark Spot on Green Background UV_Rxn->DarkSpot

Caption: Mechanistic pathways of TLC stains reacting with specific functional groups.

Comparative Performance Data

The table below summarizes the empirical performance of four common visualization techniques when applied to 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde.

Visualization TechniqueTarget Functional GroupExpected ResultSensitivitySpecificityMechanistic Causality
UV Light (254 nm) Conjugated AromaticsDark spot on green fluorescent backgroundHigh (<0.1 µg)LowThe extended pi-system absorbs 254 nm photons, quenching the F254 indicator in the silica gel[1].
2,4-DNPH Stain C3-AldehydeBright orange/red spotHigh (~0.5 µg)HighAcid-catalyzed nucleophilic addition forms a highly conjugated, brightly colored hydrazone[4].
Ehrlich's Reagent Indole CoreWeak yellow or no reactionLowModerateThe C3-aldehyde withdraws electron density, preventing the formation of the typical blue bis(indolyl)methane[3].
p-Anisaldehyde General NucleophilesFaint brown/purple spot (requires high heat)ModerateLowAcid-catalyzed condensation; deactivated by the electron-withdrawing fluorine and aldehyde groups[5].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in your analytical results, every TLC run must be treated as a self-validating system. This means incorporating positive and negative controls directly onto the plate to verify reagent efficacy.

TLC_Workflow Start Develop & Dry TLC Plate UV Non-Destructive UV Check (254 nm) Start->UV Split Select Destructive Stain UV->Split DNPH 2,4-DNPH Stain (Primary Diagnostic) Split->DNPH Ehrlich Ehrlich's Reagent (Negative Control) Split->Ehrlich Result Analyze Chromophores DNPH->Result Heat Heat Plate (110°C) Ehrlich->Heat Heat->Result

Caption: Logical workflow for sequential TLC visualization of the target compound.

Protocol A: 2,4-Dinitrophenylhydrazine (2,4-DNPH) Staining

The gold standard for confirming the integrity of the C3-carbaldehyde group.

  • Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid and 80 mL of water, then dilute into 200 mL of 95% ethanol[2].

  • Self-Validation Step: Co-spot a known simple aldehyde (e.g., benzaldehyde) on the edge of the TLC plate. If the reagent is active, this spot must turn bright orange upon staining.

  • Application: In a well-ventilated fume hood, rapidly dip the dried TLC plate into the 2,4-DNPH solution using forceps.

  • Development: Wipe the back of the plate and allow it to sit at room temperature. The 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde will appear as a bright orange/red spot almost immediately due to the rapid formation of the hydrazone derivative[4]. Heating is generally not required but can accelerate faint spots.

Protocol B: Ehrlich's Reagent (Differentiation Assay)

Used strategically as a negative control to differentiate the target product from unreacted indole starting materials.

  • Reagent Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of 95% ethanol, then carefully add 50 mL of 10% hydrochloric acid[6].

  • Self-Validation Step: Co-spot an unsubstituted indole (e.g., tryptophan or plain indole) on the plate. This control must turn deep blue/purple, confirming the reagent's electrophilic capability[7].

  • Application: Evenly spray or dip the TLC plate with Ehrlich's reagent.

  • Development: Heat the plate at 100°C for 5-10 minutes.

  • Causality Analysis: Unreacted indole precursors will turn a vivid blue/purple[3]. However, 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde will yield a highly suppressed, atypical color (faint yellow/brown) because the C3-aldehyde prevents the standard electrophilic condensation required to form the colored bis(indolyl)methane complex[3].

Conclusion & Best Practices

For the routine analysis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde, 2,4-DNPH is the superior diagnostic visualization technique . It offers high specificity for the formyl group and does not require thermal activation[2]. While Ehrlich's reagent is the traditional choice for indole derivatives, the unique electronic deactivation caused by the C3-aldehyde and N1-difluorobenzyl substitutions renders it ineffective for positive identification[3], though highly valuable for detecting trace unsubstituted indole impurities. Always perform a non-destructive UV (254 nm) check prior to applying any chemical stain to map the total distribution of conjugated species[1].

References

  • EPFL TLC Visualization Reagents Source: EPFL URL:[Link]

  • TLC Visualization Solutions Source: Florida International University (FIU) URL:[Link]

  • Thin Layer Chromatography Protocols Source: University of Illinois URL:[Link]

  • Spray Reagents for Thin-Layer Chromatography Source: ResearchGate URL:[Link]

  • Ehrlich Test- Definition, Principle, Procedure, Result, Uses Source: Microbe Notes URL:[Link]

  • Product in indole detection by Ehrlich's reagent Source: ResearchGate URL:[Link]

  • Carbene-catalyzed Acylation Reaction Promoted by an Unprecedented Oxidant Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Structural Confirmation of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In the development of sGC stimulators and antiviral scaffolds, 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde serves as a critical synthetic intermediate. Its structural integrity is paramount, yet its specific fluorinated motif presents distinct challenges for standard characterization methods.

This guide moves beyond basic spectral assignment. We objectively compare Elemental Analysis (EA) against modern alternatives (HRMS, qNMR) to determine the most rigorous confirmation protocol. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, our data suggests that Combustion Analysis (EA) —when corrected for fluorine interference—remains the superior method for establishing bulk purity and solvation state.

Target Molecule Profile[1]
  • IUPAC Name: 1-[(3,5-difluorophenyl)methyl]indole-3-carbaldehyde

  • Molecular Formula: C₁₆H₁₁F₂NO

  • Molecular Weight: 271.27 g/mol

  • Key Physico-chemical Challenge: High fluorine content (~14%) and potential for hemi-hydrate formation.

Theoretical Data & Acceptance Criteria

Before experimental validation, the theoretical baseline must be established. For publication-quality purity (Journal of Medicinal Chemistry / ACS standards), experimental values must fall within ±0.4% of these theoreticals.

Table 1: Theoretical Elemental Composition (C₁₆H₁₁F₂NO)
ElementCountAtomic Mass ContributionTheoretical %Tolerance Range (±0.4%)
Carbon (C) 16192.1870.84% 70.44% – 71.24%
Hydrogen (H) 1111.094.09% 3.69% – 4.49%
Nitrogen (N) 114.015.16% 4.76% – 5.56%
Fluorine (F) 238.0014.01% N/A (Usually not combusted)

Critical Note: Standard CHN analyzers do not detect Fluorine. However, Fluorine content significantly interferes with the detection of Carbon and Hydrogen if not managed (see Section 4).

Comparative Analysis: EA vs. HRMS vs. qNMR

Why perform Elemental Analysis when HRMS is faster? The following comparison highlights the specific utility of each method for this fluorinated indole.

Table 2: Method Performance Matrix
FeatureCombustion Analysis (EA) HRMS (ESI-TOF) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Formula IdentityPurity & Specific Impurity ID
Solvent Detection Excellent (Detects trapped H₂O/Solvents)Poor (Desolvation occurs in source)Excellent (If solvent signals distinct)
Inorganic Salts Detected (as Ash/Residue)Invisible (Suppressed or lost)Invisible (No protons)
Fluorine Interference High (Requires additives)None (Mass is distinct)None (¹⁹F NMR is orthogonal)
Sample Required ~2–5 mg (Destructive)<0.1 mg~5–10 mg (Recoverable)
Verdict Best for Bulk Certification Best for Identity Confirmation Best for Specific Impurity ID
Analytical Decision Workflow

The following diagram illustrates the logical flow for confirming this compound, prioritizing EA for final bulk validation.

ConfirmationWorkflow Start Crude 1-(3,5-Difluorobenzyl) -1H-indole-3-carbaldehyde Purification Recrystallization (EtOH/Heptane) Start->Purification IdentityCheck HRMS + 1H NMR Purification->IdentityCheck Decision Identity Confirmed? IdentityCheck->Decision Decision->Start No (Re-synthesize) Dry Vacuum Dry (50°C, 24h, P₂O₅) Decision->Dry Yes ParallelAnalysis Elemental Analysis (CHN) qNMR (Internal Std) Dry->ParallelAnalysis ResultCheck Data Interpretation ParallelAnalysis:ea->ResultCheck Pass Release Material (>99% Purity) ResultCheck->Pass Within ±0.4% Fail_Solvent Fail: High H, Low C (Trapped Solvent) ResultCheck->Fail_Solvent Dev > 0.4% Fail_F Fail: Low C (C-F Bond Interference) ResultCheck->Fail_F C Low (Formation of CF₄) Fail_Solvent->Dry Re-dry Fail_F->ParallelAnalysis Add WO₃/V₂O₅

Figure 1: Analytical workflow for certifying fluorinated indole derivatives.

Deep Dive: The Fluorine Interference Mechanism

The presence of the 3,5-difluorobenzyl group (14% Fluorine by mass) is the primary source of error in standard CHN analysis.

The Mechanism of Failure

In standard combustion (900–1000°C), C-F bonds are extremely stable.

  • Formation of CF₄: Some Carbon may form tetrafluoromethane (

    
    ) rather than 
    
    
    
    .
    
    
    is often not detected by the thermal conductivity detector (TCD) calibrated for
    
    
    , leading to low Carbon values .
  • Quartz Attack: Fluorine forms Hydrogen Fluoride (

    
    ) during combustion. 
    
    
    
    reacts with the quartz combustion tube (
    
    
    ) to form
    
    
    , causing instrument corrosion and baseline drift.
The Solution: Catalytic Additives

To ensure accurate data for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde, the sample must be co-combusted with Tungsten(VI) oxide (


)  or Vanadium(V) oxide (

)
.
  • Role of Additive: It acts as a "flux" and Fluorine scavenger, ensuring complete oxidation of Carbon to

    
     and trapping Fluorine as stable metal fluorides.
    

FluorineInterference cluster_Error Standard Protocol (Error) cluster_Fix Correct Protocol (+WO3) Sample Sample (C-F Bonds) Combustion Combustion Zone (1000°C) Sample->Combustion CF4 CF4 Gas (Undetected C) Combustion->CF4 No Additive HF HF Gas (Corrodes Quartz) Combustion->HF No Additive CO2 CO2 Gas (Detected) Combustion->CO2 + WO3 Additive WF6 Solid Metal Fluorides (Trapped in Ash) Combustion->WF6 + WO3 Additive

Figure 2: Mechanism of Fluorine interference and correction via additives.

Validated Experimental Protocol

This protocol is self-validating. If the results deviate, the "Troubleshooting" steps provide the corrective logic.

Synthesis (Brief Context)[1][3]
  • Reactants: Indole-3-carbaldehyde (1.0 eq), 3,5-Difluorobenzyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF, 60°C, 4 hours.

  • Purification: Quench with water, filter precipitate. Recrystallize from Ethanol/Heptane to remove inorganic salts.

Sample Preparation for EA (Critical)
  • Drying: The aldehyde moiety can form hydrogen bonds with water. Dry the sample at 50°C under high vacuum (<1 mbar) for 24 hours over

    
    .
    
  • Weighing: Weigh 2.0–3.0 mg of sample into a Tin (Sn) capsule.

  • Additive: Add 5–10 mg of

    
     powder  directly over the sample in the capsule. Fold the capsule tightly to exclude air.
    
Analysis Parameters[1][4][5]
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Combustion Temp: 1020°C (boosted oxygen injection).

  • Detection: TCD.

  • Standard: Acetanilide (Calibration). Sulfanilamide (QC Check).

Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
C: Low (<70.4%), H: High (>4.5%) Trapped Solvent (Ethanol/Water)Re-dry sample at higher temp (60°C) or perform TGA.
C: Low (<70.4%), H: Correct Incomplete Combustion (C-F bond survival)Increase

flow; Ensure

additive was used.
N: Low (<4.7%) Non-combustible inorganic impurity (

)
Check Ash content. Re-wash sample with water.
All values within ±0.3% VALIDATED Proceed to publication/release.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][3] Link

  • Thermo Fisher Scientific. (2017).[5] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[5] Link

  • American Chemical Society. (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.Link

  • Babij, N. R., et al. (2016). Elemental Analysis: An Historical Perspective and the Future of Characterization in the Pharmaceutical Industry. AAPS PharmSciTech. Link

  • Sigma-Aldrich. (2024). Indole-3-carboxaldehyde Product Specification.[6][7][8]Link

Sources

Safety Operating Guide

Operational Safety Guide: Personal Protective Equipment for Handling 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde. The recommendations herein are synthesized from an analysis of its core chemical structure—an aromatic aldehyde on an indole scaffold, substituted with a difluorobenzyl group. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, this directive is grounded in data from structurally analogous compounds and established chemical safety principles to ensure a robust and cautious approach.

The primary objective is to create a self-validating system of safety, where the rationale behind each procedural step is clear, empowering researchers to manage risks effectively from material receipt to final disposal.

Core Hazard Assessment

The risk profile of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is derived from its constituent functional groups. The indole-3-carbaldehyde core is known to be an irritant, while the difluorobenzyl moiety introduces hazards associated with halogenated organic compounds.

Potential HazardAssociated Structural MoietyRationale & Representative Citations
Skin & Eye Irritation Indole-3-carbaldehyde, DifluorobenzaldehydeAromatic aldehydes are frequently classified as skin and eye irritants. GHS classifications for similar compounds confirm this risk.[1][2][3]
Respiratory Tract Irritation Indole-3-carbaldehydeInhalation of fine dust or aerosols can lead to respiratory irritation. This is a common property of powdered aldehyde compounds.[2][4]
Allergic Skin Reaction Benzyl-indole-carbaldehydeThe non-fluorinated analogue, 1-benzyl-1H-indole-3-carbaldehyde, is noted to potentially cause allergic skin reactions.[5]
Hazardous Decomposition Difluorobenzyl groupThermal decomposition or combustion of fluorinated organic compounds can release highly toxic and corrosive vapors, such as hydrogen fluoride.[6]
Environmental Persistence Fluorinated Organic CompoundWhile not a perfluoroalkyl substance (PFAS), fluorinated organic molecules can exhibit environmental persistence. Their ecotoxicology is an area of ongoing study, warranting cautious disposal.[7][8]

Universal Personal Protective Equipment (PPE) & Engineering Controls

These are the minimum requirements for any laboratory space where 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is stored or handled.

  • Primary Engineering Control: Chemical Fume Hood All operations that involve handling the solid compound or its solutions must be performed inside a certified chemical fume hood.[9][10] This is the most critical barrier to prevent inhalation of powders or vapors and to contain any potential spills.

  • Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles are mandatory at all times.[11][12] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction.

  • Hand Protection Nitrile rubber gloves are the standard for handling this compound and its solutions.[11][13] Latex gloves offer poor protection against many organic chemicals and should not be used.[11] For prolonged operations or when working with solvents, consult a glove compatibility chart. Always double-glove when handling the pure solid, and remove the outer glove immediately after the task is complete.

  • Protective Clothing A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required.[11] Closed-toe shoes made of a non-porous material are mandatory.

Procedural Guidance: PPE for Specific Operations

The required level of PPE adapts to the specific task and the associated risks.

Step 1: Receiving and Storage
  • Unpacking: Upon receipt, wear universal PPE (lab coat, safety goggles, nitrile gloves).

  • Inspection: Visually inspect the container for any signs of damage or leaks within a fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Step 2: Weighing the Solid Compound

This operation presents the highest risk of aerosolization and inhalation.

  • Location: Place the analytical balance inside a chemical fume hood or a dedicated ventilated balance enclosure.

  • PPE: Don a full-face shield over safety goggles and use double nitrile gloves.

  • Procedure:

    • Carefully open the container. Avoid any sudden movements that could create a dust cloud.

    • Use a spatula to transfer the desired amount to a tared weigh boat or vessel.

    • Immediately and securely close the primary container.

    • Carefully remove the outer pair of gloves and dispose of them in the designated halogenated waste container before exiting the fume hood.

Step 3: Solution Preparation and Transfers
  • Location: All solution preparations and transfers must occur within a chemical fume hood.

  • PPE: Wear universal PPE. A face shield is recommended if transferring volumes greater than 50 mL.

  • Procedure:

    • Add the weighed solid to the desired solvent.

    • If dissolution requires heating, use a controlled heating mantle and ensure the vessel is equipped with a condenser to prevent vapor release.

    • Use cannulas or syringes for liquid transfers where practical to minimize exposure.

Emergency Response Protocols

  • Spill Management:

    • In a Fume Hood: For a small spill contained within the fume hood, absorb the material with an inert absorbent like sand or vermiculite.[9] Scoop the mixture into a clearly labeled, sealed container for halogenated waste.

    • Outside a Fume Hood: Evacuate the immediate area. Prevent others from entering. The spill should be cleaned by trained personnel wearing appropriate respiratory protection in addition to standard PPE.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.

    • Inhalation: Move the affected person to fresh air immediately.[4]

    • In all cases of exposure, seek immediate medical attention after initial first aid.

Decontamination and Waste Disposal Plan

Proper segregation of waste is paramount to ensure safety and environmental compliance.

  • Decontamination: All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethyl acetate) inside the fume hood. The rinsate must be collected as halogenated liquid waste. After the initial rinse, glassware can be washed normally.

  • Waste Disposal:

    • Classification: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a halogenated organic compound. All waste streams containing this chemical must be treated as halogenated waste .[14][15]

    • Containers: Use separate, clearly labeled, and sealed waste containers for:

      • Solid Halogenated Waste: Contaminated PPE (gloves, weigh boats), used absorbent materials.

      • Liquid Halogenated Waste: Unused solutions, solvent rinses.

    • Critical Rule: Never mix halogenated waste with non-halogenated waste streams.[14] This is crucial for proper disposal via high-temperature incineration, which is the standard method for destroying such compounds.[16]

Handling Workflow Diagram

The following diagram outlines the decision-making process for safely handling 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde.

G Workflow for Handling 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde start Start: Assess Task (e.g., Weighing, Synthesis) fume_hood Step 1: Work in Chemical Fume Hood start->fume_hood ppe_select Step 2: Don Task-Specific PPE fume_hood->ppe_select weighing_ppe Weighing Solid: - Safety Goggles - Face Shield - Double Nitrile Gloves - Lab Coat ppe_select->weighing_ppe  Weighing? solution_ppe Handling Solution: - Safety Goggles - Nitrile Gloves - Lab Coat ppe_select->solution_ppe  Solution Work? perform_op Step 3: Perform Operation weighing_ppe->perform_op solution_ppe->perform_op decon Step 4: Decontaminate Work Area & Glassware perform_op->decon waste Step 5: Segregate Waste (Solid & Liquid Halogenated) decon->waste end End: Task Complete waste->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.